molecular formula C12H22O11 B13847264 Sucrose-13C6-glu

Sucrose-13C6-glu

Cat. No.: B13847264
M. Wt: 348.25 g/mol
InChI Key: CZMRCDWAGMRECN-IQZPVDPYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Sucrose-13C6-glu, also known as β-D-Fructofuranosyl α-D-Glucopyranoside-13C6, is a high-purity, stable isotope-labeled chemical reagent featuring uniform 13C labeling on its glucose moiety. This compound is an essential tool for tracing carbon allocation and metabolic fluxes in various research contexts, particularly in plant biology. Researchers utilize this compound in rapid stable isotope feeding assays to investigate sucrose utilization and the subsequent distribution of its carbon derivatives throughout central metabolic pathways. This enables the study of developmental reprogramming of metabolism and the identification of metabolites with altered carbon partitioning, providing insights beyond conventional metabolomics . The applications of this labeled sucrose extend to feeding assays in model organisms like Arabidopsis thaliana, allowing for the dissection of metabolic differences across various leaf developmental stages within a single rosette. By tracking the 13C label, scientists can map the flow of carbon from sucrose into different metabolic pools, uncovering hidden flux phenotypes that occur without changes in metabolite pool sizes . The product is intended for research purposes only. It is strictly for laboratory use and is not intended for diagnostic, therapeutic, or any personal uses. Researchers should refer to the Certificate of Analysis for lot-specific data and handling instructions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H22O11

Molecular Weight

348.25 g/mol

IUPAC Name

2-[(2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxy(113C)methyl)(2,3,4,5,6-13C5)oxane-3,4,5-triol

InChI

InChI=1S/C12H22O11/c13-1-4-6(16)8(18)9(19)11(21-4)23-12(3-15)10(20)7(17)5(2-14)22-12/h4-11,13-20H,1-3H2/t4?,5-,6?,7-,8?,9?,10+,11?,12+/m1/s1/i1+1,4+1,6+1,8+1,9+1,11+1

InChI Key

CZMRCDWAGMRECN-IQZPVDPYSA-N

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@](O1)(CO)O[13CH]2[13CH]([13CH]([13CH]([13CH](O2)[13CH2]O)O)O)O)O)O)O

Canonical SMILES

C(C1C(C(C(C(O1)OC2(C(C(C(O2)CO)O)O)CO)O)O)O)O

Origin of Product

United States

Sophisticated Methodologies for the Application and Analysis of Sucrose 13c6 Glu

Advanced Analytical Techniques for ¹³C-Isotopomer Profiling

Following a labeling experiment, sophisticated analytical techniques are required to detect and quantify the distribution of ¹³C atoms within the sucrose (B13894) molecule and its metabolic products. This distribution is known as the ¹³C-isotopomer profile.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Positional ¹³C Enrichment

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary analytical tool for isotopomer analysis because of its ability to distinguish between different carbon positions within a molecule. acs.orgrsc.org Since ¹³C has a nuclear spin, it is NMR-active, whereas the more abundant ¹²C isotope is not. nih.gov This allows NMR to non-destructively identify which specific carbon atoms in a molecule have been labeled with ¹³C. acs.orgrsc.org This positional information is critical for distinguishing between different metabolic pathways that may process the same substrate differently. nih.gov

The table below shows the typical chemical shifts for the carbon atoms in sucrose, which enables the assignment of signals in a ¹³C-NMR spectrum.

Carbon Position (Glucose Moiety)Chemical Shift (ppm)Carbon Position (Fructose Moiety)Chemical Shift (ppm)
C1'93.1C163.5
C2'72.2C2104.7
C3'73.6C377.5
C4'70.4C475.1
C5'73.4C582.5
C6'61.4C662.4

Table 1: Representative ¹³C NMR chemical shifts for sucrose in H₂O. Data referenced from the Human Metabolome Database. hmdb.ca The prime symbol (') denotes carbons in the glucopyranosyl unit.

The following table presents hypothetical data from a study using Sucrose-13C6-glu to illustrate how quantitative 1D ¹³C-NMR can reveal positional enrichment. In this example, cells were incubated with this compound, and the enrichment was measured in the intracellular sucrose pool.

Carbon Position¹³C Enrichment (%)Interpretation
C1'98.5High enrichment in the glucose moiety carbons confirms direct uptake of intact this compound, as these were the labeled positions in the supplied substrate.
C2'98.2
C3'99.1
C4'98.9
C5'98.6
C6'99.0
C11.1Enrichment in the fructose (B13574) moiety carbons is at natural abundance (~1.1%), indicating no significant metabolic scrambling or resynthesis of sucrose from labeled fragments under these experimental conditions.
C21.1
C31.1
C41.1
C51.1
C61.1

Table 2: Hypothetical research findings from a cellular labeling experiment analyzed by quantitative 1D ¹³C-NMR. The data shows the percent enrichment of ¹³C at each carbon position of sucrose extracted from cells.


High-Resolution 2D 1H-13C Correlation Spectroscopies (HSQC, HMBC) for Isotopic Connectivity

High-resolution 2D Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for determining the precise location of isotopic labels within a molecule. Techniques like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are particularly powerful for tracing the connectivity of the carbon skeleton. ustc.edu.cn

HSQC experiments are used to establish direct, one-bond correlations between protons and the carbon atoms to which they are attached. columbia.edu In the context of this compound, this allows for the unambiguous assignment of proton signals to their corresponding 13C-labeled carbons within the glucose unit. An edited HSQC can further distinguish between CH and CH2 groups, providing additional structural information. columbia.edu

HMBC, on the other hand, reveals longer-range correlations, typically over two to three bonds, between protons and carbons. columbia.educ6h6.org This is crucial for establishing the connectivity between different parts of the molecule. For instance, in studies involving uniformly 13C-labeled sucrose, HMBC can show correlations between protons and carbons across the glycosidic bond, linking the glucose and fructose moieties. columbia.edu The intensity of these correlation peaks is dependent on the coupling constant, which follows the Karplus relationship, providing information about dihedral angles. columbia.edu The combination of HSQC and HMBC provides a robust method for tracing the intricate carbon framework of metabolites derived from this compound. ustc.edu.cn

To enhance resolution and simplify complex spectra arising from 13C-13C couplings in uniformly labeled molecules, techniques such as constant-time (CT) HSQC and virtual decoupling are employed. These methods help to overcome the splitting of 13C resonances, making the spectra easier to interpret.

Mass Spectrometry (MS) for Mass Isotopomer Distribution (MID) Analysis

Mass spectrometry is a pivotal technique for analyzing the distribution of mass isotopomers, which are molecules that differ in the number of isotopic labels they contain. This analysis provides quantitative data on the incorporation of 13C from this compound into various metabolites, which is essential for metabolic flux analysis. frontiersin.org

Gas chromatography-mass spectrometry (GC-MS) is a widely used technique for the analysis of volatile or semi-volatile metabolites. researchgate.net For non-volatile compounds like sugars, derivatization is necessary to make them amenable to GC analysis. nih.govacs.orglookchem.com Common derivatization methods include trimethylsilylation. nih.gov The subsequent mass spectrometry analysis of the derivatized metabolites provides information on their mass isotopomer distribution. researchgate.netnih.gov

The fragmentation patterns of metabolites upon ionization in the mass spectrometer are key to determining the positional incorporation of the 13C label. acs.orglookchem.com Both electron ionization (EI) and chemical ionization (CI) can be used, with CI often being preferred for the analysis of saccharide labeling for isotopomer quantification. nih.gov The analysis of specific fragment ions allows for the localization of the 13C label within the metabolite's structure. acs.orglookchem.com This detailed positional information is critical for resolving complex metabolic pathways. nih.govuni-saarland.de

Liquid chromatography-mass spectrometry (LC-MS) is particularly well-suited for the analysis of polar and non-volatile metabolites like sugars and their phosphorylated derivatives without the need for derivatization. nih.govresearchgate.netnih.gov This technique, especially when coupled with tandem mass spectrometry (LC-MS/MS) or high-resolution mass spectrometry (LC-HRMS), offers high sensitivity and specificity for metabolite profiling. nih.govresearchgate.netoup.com

LC-MS/MS allows for the quantification of 13C-labeling in sugars and can be used to distinguish between the glucosyl and fructosyl moieties of sucrose. nih.gov This is achieved by enzymatic cleavage of sucrose followed by LC-MS/MS analysis of the resulting monosaccharides. nih.gov Hydrophilic interaction liquid chromatography (HILIC) is a common separation technique used in this context. mdpi.com The high sensitivity of modern LC-MS systems allows for the detection of metabolites at the femtomole level. oup.com

Liquid Chromatography-Mass Spectrometry (LC-MS/MS, LC-HRMS) for Polar Metabolite Profiling

Computational Approaches for Metabolic Flux Analysis (MFA) and Modeling

The data obtained from NMR and MS analyses are integrated into computational models to quantify the rates of metabolic reactions, a process known as Metabolic Flux Analysis (MFA). frontiersin.orgtum.de MFA is a powerful tool for understanding the response of metabolic networks to genetic or environmental perturbations. tum.de

The foundation of MFA is a stoichiometric model of the metabolic network, which defines the relationships between metabolites and reactions. frontiersin.orgvanderbilt.edu This model includes the detailed atom transitions for each reaction, which are crucial for tracing the path of the 13C label from this compound through the network. frontiersin.orgplos.org

Isotopomer models are then developed to simulate the distribution of isotopomers in the metabolites based on a given set of metabolic fluxes. plos.org By comparing the simulated isotopomer distributions with the experimentally measured data from MS and NMR, the metabolic fluxes can be estimated by minimizing the difference between the model predictions and the experimental results. mdpi.com This iterative process allows for the quantification of intracellular fluxes, providing a detailed picture of the metabolic state of the cell. mdpi.comoup.compnas.org

Interactive Data Tables

Table 1: Analytical Techniques for this compound Metabolite Analysis

TechniquePrimary ApplicationKey Information ObtainedDerivatization Required?
HSQCStructural ElucidationDirect 1H-13C correlationsNo
HMBCStructural ElucidationLong-range 1H-13C correlationsNo
GC-MSMetabolite ProfilingMass Isotopomer Distribution, Fragmentation PatternsYes (for non-volatile compounds)
LC-MS/MSTargeted Metabolite QuantificationMass Isotopomer Distribution, High SensitivityNo
LC-HRMSUntargeted Metabolite ProfilingAccurate Mass Measurement, Formula DeterminationNo
LC-IRMSBulk Isotopic AbundanceHigh Precision 13C/12C RatiosNo

Table 2: Derivatization Methods for GC-MS Analysis of Sugars

Derivatization MethodReagentAdvantage
TrimethylsilylationN,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)Commonly used, effective for sugars
PeracetylationAcetic AnhydrideAdvantageous for ketose sugars
Aldononitrile AcetatesHydroxylamine followed by Acetic AnhydrideProvides good positional isotopic information
Dialkyldithioacetal AcetatesAlkanethiol followed by Acetic AnhydrideRetains charge on the anomeric carbon, useful for flux analysis

Statistical Validation and Sensitivity Analysis of Flux Maps

Goodness-of-Fit: A primary method for validating a flux map is to evaluate the goodness-of-fit between the experimentally measured data and the corresponding values predicted by the model. nih.gov This is commonly quantified by the sum of squared residuals (SSR), where each residual is weighted by its experimental variance. nih.gov The chi-squared (χ²) goodness-of-fit test is then used to determine if the SSR falls within an acceptable range for a given number of degrees of freedom, typically at a 95% confidence level. nih.gov A successful test indicates that the model provides a statistically acceptable explanation of the data.

Confidence Intervals: To quantify the precision of the estimated fluxes, confidence intervals are calculated. These intervals provide a range within which the true flux value is expected to lie with a certain probability. The calculation of these intervals is a standard feature in MFA software and is essential for interpreting the significance of the estimated fluxes. sci-hub.se

Sensitivity Analysis: This analysis is performed to understand how sensitive the estimated fluxes are to variations in the experimental data and model parameters. It helps to identify which measurements have the most significant impact on the calculated fluxes and can guide future experimental design to improve the precision of flux estimations. sci-hub.se For example, a sensitivity analysis might reveal that a particular flux is highly dependent on the accurate measurement of a specific metabolite's labeling pattern.

Model Validation and Selection: In many cases, multiple metabolic network models could potentially explain the observed data. Model selection techniques are employed to choose the most appropriate model. plos.org This can involve comparing models of different complexity and using statistical criteria to penalize overly complex models that may overfit the data. plos.org Validation against independent datasets, where a model trained on one set of experimental data is used to predict the outcomes of a different experiment, is a powerful method for model validation. plos.org

The table below summarizes key aspects of the statistical validation and sensitivity analysis process.

Analysis Type Purpose Common Methods Key Output
Goodness-of-Fit To assess how well the model-predicted data matches the experimental measurements.Sum of Squared Residuals (SSR), Chi-squared (χ²) test. nih.govA statistical measure (p-value) indicating the probability of observing the given discrepancy between model and data if the model were correct.
Confidence Interval Calculation To determine the precision of the estimated metabolic fluxes. sci-hub.seParameter continuation, Monte Carlo simulations.A range of values for each flux, representing the confidence in its estimation. sci-hub.se
Sensitivity Analysis To evaluate the impact of measurement errors and model parameter uncertainties on the estimated fluxes. Calculation of sensitivity coefficients.Identification of critical measurements and parameters that strongly influence flux calculations.
Model Selection To choose the most appropriate metabolic network model from several alternatives. plos.orgInformation criteria (e.g., AIC, BIC), validation with independent data. plos.orgThe selection of a model that best balances goodness-of-fit with model complexity. plos.org

By rigorously applying these statistical validation and sensitivity analysis techniques, researchers can ensure the accuracy and reliability of the flux maps generated from experiments using this compound and other isotopic tracers. This robust approach is fundamental to advancing our understanding of cellular metabolism in a wide range of biological systems.

Elucidation of Carbon Partitioning and Allocation in Biological Systems Via Sucrose 13c6 Glu

Source-Sink Dynamics and Transport in Plant Physiology

In plants, the process of photosynthesis in mature leaves ("source" tissues) produces sugars, primarily sucrose (B13894), which are then transported to non-photosynthetic tissues ("sink" tissues) like roots, fruits, and developing seeds for growth and storage. frontiersin.org The regulation of this carbon partitioning between source and sink tissues is fundamental to plant growth and development. frontiersin.org Sucrose-¹³C6-glu serves as an excellent tracer to study these dynamics.

The journey of sucrose from source to sink is a highly regulated process involving loading into the phloem, long-distance transport, and unloading at the sink tissues. frontiersin.orgsavemyexams.com Studies using ¹³C-labeled sucrose have been instrumental in understanding this process.

When plants are supplied with ¹³C-labeled sucrose, the label can be tracked as it moves through the phloem, the plant's vascular tissue responsible for sugar transport. savemyexams.com Research has shown that sucrose is the primary form of sugar transported over long distances in most plants. nih.gov The movement is driven by a pressure gradient created by the high concentration of sucrose in the phloem of source tissues. frontiersin.org

Experiments have demonstrated that specific transporters are responsible for loading sucrose into the phloem. For instance, the SUC2 sucrose transporter plays a crucial role in this process in Arabidopsis. uu.nl The expression and activity of these transporters can be regulated by the availability of sucrose itself, indicating a feedback mechanism that helps control carbon allocation. uu.nl

Once translocated, the ¹³C-labeled carbon from Sucrose-¹³C6-glu can be traced into various sink organs, revealing how carbon is partitioned for different functions. In developing seeds, the imported sucrose is a primary source of carbon for the synthesis of storage compounds like oils and proteins. nih.gov Similarly, in roots and fruits, the carbon is used for growth, respiration, and the accumulation of sugars and other storage molecules. frontiersin.org

The allocation of carbon is a dynamic process that changes throughout the plant's life cycle and in response to environmental conditions. frontiersin.org For example, during periods of active growth, a larger proportion of carbon is directed towards developing leaves and shoots. In contrast, during fruit development, a significant amount of carbon is allocated to the growing fruits. uchile.cl Isotope labeling studies allow for the quantification of these allocation patterns. For instance, studies on fruit trees have used carbon allocation models to analyze the link between roots, shoots, and reproductive parts, helping to understand the effects of agricultural practices like pruning on fruit growth. uchile.cl

Table 1: Research Findings on Carbon Allocation using ¹³C-labeled Sucrose
Plant/OrganKey FindingReference
Arabidopsis (Sink Leaves)Higher ¹³C-enrichment in TCA cycle metabolites compared to source leaves after ¹³C-sucrose feeding. researchgate.net
Camelina (Reproductive Tissues)Pod walls act as a local source of nutrients, transporting sucrose and glutamine to developing seeds. researchgate.net
Maize (Kernels)Used ¹³C-labeled glucose to study starch biosynthesis and intermediary metabolism. researchgate.net
Tomato (Fruit)Sucrose cycling may enhance the efficiency of sugar storage in the cytosol and vacuole. nih.gov

In both source and sink tissues, there is a dynamic interplay between sucrose and starch. In source leaves, excess photosynthates can be temporarily stored as starch in the chloroplasts during the day and then broken down at night to provide a continuous supply of sucrose for export. nih.gov In sink tissues, imported sucrose can be directly utilized or converted to starch for long-term storage. nih.gov

The interconversion of starch and sugars is a key regulatory point in carbon metabolism. askiitians.com The use of Sucrose-¹³C6-glu helps to elucidate the fluxes through these pathways. For example, by analyzing the ¹³C label in starch and sucrose pools, researchers can determine the rates of synthesis and degradation of these carbohydrates.

In sugarcane, for example, the enzyme sucrose phosphate (B84403) synthase (SPS) is crucial for sucrose synthesis, and its activity is correlated with sucrose content. frontiersin.orgfrontiersin.org Conversely, enzymes like invertase and sucrose synthase (SuSy) break down sucrose. frontiersin.org Labeling studies can reveal how the activities of these enzymes are coordinated to control the balance between sucrose utilization and storage. For instance, increasing sucrose degradation in potato tubers through genetic modification led to increased sucrose cycling and respiration rates. nih.gov

Carbon Allocation to Developing Organs and Storage Tissues (e.g., Seeds, Roots, Fruits)

Intracellular Carbon Distribution and Subcellular Compartmentation

Within the plant cell, carbon metabolism is compartmentalized between the cytosol and various organelles, most notably the plastids (including chloroplasts). Understanding how carbon from imported sucrose is distributed between these compartments is crucial for a complete picture of cellular metabolism. frontiersin.org

When Sucrose-¹³C6-glu is taken up by a cell, it is first cleaved into ¹³C-glucose and fructose (B13574). These hexoses can then be phosphorylated to hexose (B10828440) phosphates. The subsequent metabolic fate of these hexose phosphates depends on their location within the cell.

In the cytosol, hexose phosphates can enter glycolysis to produce pyruvate (B1213749), which can then be used in the tricarboxylic acid (TCA) cycle in the mitochondria for energy production. Alternatively, they can be used for the synthesis of other compounds. In plant cells, there is evidence for duplicated pathways of carbohydrate oxidation in both the cytosol and plastids. nih.gov

By analyzing the ¹³C labeling patterns in metabolites specific to each compartment, it is possible to dissect the relative contributions of cytosolic and plastidial pathways. For example, starch is exclusively synthesized in the plastids, while sucrose synthesis occurs in the cytosol. nih.gov Therefore, the ¹³C enrichment in starch provides a direct measure of the carbon flux into the plastidial hexose phosphate pool, whereas the enrichment in sucrose reflects the cytosolic pool. nih.gov

Studies in Physaria fendleri embryos using ¹³C-labeled glucose revealed that the oxidative pentose (B10789219) phosphate pathway (OPPP), a key pathway for generating reducing power (NADPH) for biosynthesis, is active in both the cytosol and plastids, with the oxidative reactions being more active in the cytosol. nih.gov Similarly, research on carrot cell suspensions using ¹³C-labeled hexoses indicated the presence of independent sugar-converting cycles in the cytosol and the plastid. oup.com

Table 2: Compartmentation of Carbon Metabolism
Metabolic ProcessCytosolic ActivityPlastidial ActivityKey Findings from ¹³C LabelingReference
GlycolysisPresentPresentFlux through both pathways can be estimated by analyzing downstream metabolites. nih.gov
Oxidative Pentose Phosphate Pathway (OPPP)PresentPresentIn Physaria embryos, oxidative OPPP reactions are more active in the cytosol. nih.gov
Starch SynthesisAbsentPresent¹³C in starch reflects the plastidial hexose-P pool. nih.gov
Sucrose SynthesisPresentAbsent¹³C in sucrose reflects the cytosolic hexose-P pool. nih.gov

Investigation of Metabolic Pathway Fluxes and Regulation Using Sucrose 13c6 Glu

Central Carbon Metabolism in Plant, Algal, and Fungal Systems

The central carbon metabolism, encompassing glycolysis, the pentose (B10789219) phosphate (B84403) pathway (PPP), and the tricarboxylic acid (TCA) cycle, is fundamental for energy production, biosynthesis of precursors, and cellular maintenance. The use of Sucrose-13C6-glu has been instrumental in dissecting the carbon fluxes through these interconnected pathways in plants, algae, and fungi. oup.compnas.orgresearchgate.netnih.gov

Glycolysis and Gluconeogenesis Fluxes

Upon uptake, sucrose (B13894) is typically cleaved into glucose and fructose (B13574). In studies using this compound, the ¹³C-labeled glucose moiety enters glycolysis, a series of reactions that breaks it down into pyruvate (B1213749). researchgate.netlibretexts.org The labeling patterns in glycolytic intermediates and end-products provide a direct measure of the glycolytic flux. For instance, in guard cells of plants, feeding with [U-¹³C]-sucrose leads to high ¹³C enrichment in fructose and glucose, confirming that sucrose degradation fuels glycolysis during stomatal opening. researchgate.net The detection of ¹³C in pyruvate and lactate (B86563) further solidifies the tracing of carbon from sucrose through the glycolytic pathway. biorxiv.org

Conversely, gluconeogenesis, the synthesis of glucose from non-carbohydrate precursors, can also be investigated. While less commonly traced directly with labeled sucrose, the flow of carbon from ¹³C-labeled intermediates can indicate the activity of gluconeogenic pathways under specific conditions. mit.edu

Glycolytic Flux Analysis using this compound

Organism/SystemExperimental ConditionKey FindingReference
Plant Guard CellsLight-induced stomatal openingHigh ¹³C enrichment in fructose and glucose from labeled sucrose, indicating active glycolysis. researchgate.net
Drosophila MuscleHigh Sugar DietDecreased contribution of glucose to glycolytic intermediates, identifying GAPDH as a rate-limiting enzyme. biorxiv.org
Aspergillus nigerCitric acid productionAt high glucose concentrations, the majority of the label in citric acid originates from the pyruvate carboxylase reaction, indicating a strong glycolytic flux. researchgate.net

Pentose Phosphate Pathway (PPP) Contributions

The pentose phosphate pathway (PPP) is a crucial alternative route for glucose metabolism, responsible for producing NADPH for reductive biosynthesis and pentose phosphates for nucleotide synthesis. nih.govvumc.nl By analyzing the isotopomer distribution in metabolites downstream of glucose-6-phosphate, the relative flux through the PPP versus glycolysis can be determined. biorxiv.orgshimadzu.com When [1-¹³C]glucose is used, its entry into the PPP leads to the loss of the ¹³C label as ¹³CO₂, resulting in unlabeled downstream metabolites. shimadzu.com Conversely, the use of uniformly labeled glucose, such as the glucose moiety in this compound, allows for the tracing of all six carbon atoms through the various rearrangements of the PPP, providing a more detailed picture of its activity. nih.gov Studies have shown that under conditions of oxidative stress, the flux through the PPP increases to regenerate NADPH. nih.gov

PPP Flux Determination with 13C-Labeled Glucose

TracerMetabolic RouteExpected Labeling Pattern in PyruvateReference
[1-¹³C]glucoseGlycolysis50% unlabeled, 50% labeled with one ¹³C shimadzu.com
[1-¹³C]glucosePentose Phosphate PathwayUnlabeled (¹³C lost as CO₂) shimadzu.com
[U-¹³C6]glucoseGlycolysis & PPPComplex labeling patterns requiring isotopomer analysis for flux determination. nih.gov

Biosynthesis of Key Macromolecules (e.g., Cell Wall Components, Amino Acids, Lipids)

The metabolic intermediates generated through the central carbon pathways serve as building blocks for essential macromolecules. By tracking the incorporation of ¹³C from this compound into these complex molecules, researchers can elucidate the biosynthetic fluxes. For instance, UDP-glucose, a precursor for cell wall polysaccharides like cellulose (B213188), can be derived from the glucose moiety of sucrose. researchgate.netnih.govmdpi.comresearchgate.net The labeling of UDP-glucose provides a direct measure of the carbon commitment to cell wall synthesis. nih.gov Similarly, the ¹³C enrichment in various amino acids, which are synthesized from intermediates of glycolysis and the TCA cycle, reveals the flux towards protein synthesis. researchgate.netoup.com Likewise, the incorporation of ¹³C into fatty acids indicates the rate of lipid biosynthesis, with acetyl-CoA serving as the primary precursor. nih.gov

Microbial Metabolism and Biotechnological Applications

The study of microbial metabolism using ¹³C-labeled substrates like this compound is crucial for both understanding fundamental cellular processes and for optimizing biotechnological production. nih.govresearchgate.netresearchgate.net

Elucidation of Novel or Unconventional Metabolic Pathways

Isotope tracing with substrates like this compound can be instrumental in discovering and characterizing novel or unconventional metabolic pathways in microorganisms. oup.commdpi.comoup.com By observing unexpected labeling patterns in metabolites, researchers can infer the existence of previously unknown biochemical reactions or entire pathways. acs.org For example, in the rumen bacterium Basfia succiniciproducens, ¹³C metabolic flux analysis with labeled sucrose was used to uncover the specifics of its sucrose metabolism, which was previously unknown. researchgate.net This knowledge is vital for metabolic engineering efforts aimed at enhancing the production of valuable chemicals like succinate (B1194679). Furthermore, stable isotope tracing can help identify active metabolic pathways in complex environments, such as the co-metabolism of different carbon sources in microbial communities. researchgate.net

Optimization of Industrial Fermentation Processes and Product Yields

The application of isotopically labeled compounds, particularly this compound, is a powerful tool in metabolic engineering and process optimization for industrial fermentations. By tracing the path of the ¹³C-labeled glucose moiety of sucrose through metabolic networks, researchers can gain a detailed understanding of carbon flux distribution, identify metabolic bottlenecks, and devise strategies to enhance the production of desired chemicals.

One of the primary challenges in industrial fermentation is the cost of feedstock and the efficiency with which microorganisms convert it into valuable products. sci-hub.se ¹³C-Metabolic Flux Analysis (¹³C-MFA) allows for the precise quantification of metabolic fluxes, providing a clear picture of how the carbon from sucrose is partitioned among various pathways. nih.gov For instance, in the production of succinic acid by the rumen bacterium Basfia succiniciproducens, ¹³C-MFA using [¹³C₆Frc]sucrose revealed that both fructokinase and a fructose phosphotransferase system (PTS) are involved in fructose phosphorylation. researchgate.net This finding was crucial, as the fructokinase pathway is more efficient for succinate production because it minimizes the loss of the precursor phosphoenolpyruvate (B93156) (PEP) to pyruvate-derived byproducts. researchgate.net This knowledge enabled the rational design of superior producer strains through the overexpression of fructokinase and the deletion of the competing PTS, leading to significantly increased succinate yields. researchgate.net

Similarly, in the production of riboflavin (B1680620) (vitamin B2) by the fungus Ashbya gossypii, ¹³C-MFA has been employed to understand and optimize the process, even in complex industrial media containing yeast extract. dntb.gov.uauni-saarland.de By using ¹³C-labeled substrates, researchers can map the flow of carbon towards riboflavin and identify pathways that compete for essential precursors. This detailed flux map is instrumental for targeted genetic modifications aimed at redirecting carbon flow towards the product of interest.

The table below illustrates how ¹³C-MFA can provide quantitative data to guide the optimization of fermentation processes.

Microorganism Product ¹³C-Labeled Substrate Used Key Finding from ¹³C-MFA Optimization Strategy
Basfia succiniciproducens Succinic Acid [¹³C₆Frc]sucrose Dual pathways for fructose phosphorylation identified; fructokinase pathway is more efficient. researchgate.net Overexpression of fructokinase, deletion of the fructose PTS. researchgate.net
Ashbya gossypii Riboflavin ¹³C-labeled yeast extract Quantification of carbon flux distribution in complex media. dntb.gov.uauni-saarland.de Pathway optimization based on flux analysis to enhance precursor supply. dntb.gov.ua
Chlorella protothecoides Lipids (Biofuel) [U-¹³C₆]glucose Revealed negligible photorespiratory fluxes and a metabolically low active tricarboxylic acid cycle in phototrophic conditions. nrel.gov Prediction of optimal growth conditions and targets for improving carbon metabolism. nrel.gov
Corynebacterium glutamicum 1,5-Diaminopentane Not specified Metabolic fluxes and beyond-systems biology understanding. dntb.gov.ua Metabolic engineering based on flux analysis. dntb.gov.ua

This table is based on data from multiple research articles and provides examples of how ¹³C-MFA is used to optimize industrial fermentation processes.

Furthermore, the integration of metabolomics with ¹³C-MFA provides a more comprehensive view of the cellular state. sci-hub.se By measuring the concentrations of intracellular metabolites alongside flux data, researchers can identify regulatory mechanisms and potential enzyme limitations that would not be apparent from flux data alone. sci-hub.senrel.gov This integrated approach is essential for developing robust and efficient microbial cell factories for the sustainable production of a wide range of chemicals and biofuels.

Understanding Carbon Flow in Pathogenic Microorganisms

The study of carbon metabolism in pathogenic microorganisms is critical for understanding their survival, proliferation, and virulence within a host. This compound, along with other isotopically labeled substrates, serves as a powerful tracer to elucidate the metabolic pathways that are active during infection. This knowledge can reveal metabolic vulnerabilities that may be targeted for the development of new antimicrobial strategies.

During an infection, pathogenic bacteria must acquire nutrients from the host environment to fuel their growth and pathogenic processes. The availability of specific carbon sources can vary significantly between different host niches, such as the bloodstream, intracellular compartments, or mucosal surfaces. By using labeled substrates like [U-¹³C₆]glucose, researchers can determine which host-derived nutrients are consumed by the pathogen and how they are metabolized. plos.orgplos.org

For example, studies on enteroinvasive Escherichia coli (EIEC) and Salmonella enterica Serovar Typhimurium replicating within epithelial cells have utilized [U-¹³C₆]glucose to track carbon flow. plos.orgplos.org These experiments have shown that both pathogens utilize glucose from the host cell as a major carbon source. plos.org The analysis of ¹³C-isotopologue patterns in protein-derived amino acids from the bacteria revealed strain-dependent differences in carbon flux through glycolysis, the pentose phosphate pathway, and the TCA cycle. plos.org

Interestingly, when the uptake of glucose was genetically impaired in these pathogens, they were able to switch to alternative carbon sources, such as C3-compounds, and increased their uptake of amino acids from the host cell. plos.orgplos.org This metabolic flexibility is a key survival strategy for pathogens.

The table below summarizes findings from studies on carbon metabolism in pathogenic bacteria using ¹³C-labeled glucose.

Pathogen Host Cell/Condition ¹³C-Labeled Substrate Key Metabolic Findings Implications for Pathogenesis
Escherichia coli (enteroinvasive) Caco-2 cells [U-¹³C₆]glucose Utilizes host glucose; can switch to C3-compounds and amino acids if glucose uptake is blocked. plos.org Demonstrates metabolic adaptability, a crucial trait for survival within the host. plos.org
Salmonella Typhimurium Caco-2 cells [U-¹³C₆]glucose Replicates in the Salmonella-containing vacuole, utilizing host glucose. plos.org Highlights the importance of glucose as a nutrient source during intracellular infection. plos.org
Legionella pneumophila Acanthamoeba castellanii [U-¹³C₆]glucose, [1,2-¹³C₂]glucose Utilizes glucose via the Entner-Doudoroff pathway; a mutant lacking glucose-6-phosphate dehydrogenase showed reduced fitness. nih.gov Suggests that carbohydrate metabolism is important for the life cycle of this pathogen. nih.gov
Ustilago maydis Maize Not specified Possesses a high-affinity sucrose transporter (Srt1) to directly acquire sucrose from the host apoplast, avoiding plant defense responses triggered by hexoses. frontiersin.org A strategy to efficiently acquire carbon while evading host immunity. frontiersin.org

This table presents findings on the carbon metabolism of various pathogenic microorganisms, highlighting the use of ¹³C-labeled substrates to understand their metabolic strategies during infection.

Understanding the central carbon metabolism of pathogens can also shed light on their virulence mechanisms. For some pathogens, the ability to utilize specific sugars like sucrose is directly linked to their ability to cause disease. For instance, the corn smut fungus Ustilago maydis has a specialized sucrose transporter with a very high affinity for sucrose, allowing it to efficiently scavenge this sugar from the plant host. frontiersin.org This strategy allows the pathogen to acquire carbon without cleaving sucrose into glucose and fructose in the extracellular space, which could trigger plant defense responses. frontiersin.org

By elucidating the active metabolic pathways in pathogens during infection, researchers can identify enzymes or transporters that are essential for the pathogen but absent in the host. These unique metabolic features represent promising targets for the development of novel antimicrobial drugs that are highly specific and have minimal side effects on the host.

Enzymatic Mechanism and Kinetic Studies with this compound

Characterization of Invertase and Sucrose Synthase Activities and Regulation

Invertases (EC 3.2.1.26) and sucrose synthases (SuSy; EC 2.4.1.13) are the primary enzymes responsible for the cleavage of sucrose in most organisms. mdpi.commdpi.com While both enzymes act on sucrose, they differ in their reaction mechanisms and metabolic roles. Invertase catalyzes the irreversible hydrolysis of sucrose into glucose and fructose. mdpi.com In contrast, sucrose synthase catalyzes the reversible conversion of sucrose and a nucleoside diphosphate (B83284) (typically UDP) into fructose and the corresponding nucleoside diphosphate glucose (e.g., UDP-glucose). mdpi.com this compound is an invaluable tool for characterizing the activity and regulation of these enzymes.

The use of ¹³C-labeled sucrose allows for the direct tracing of the glucose moiety's fate, providing unambiguous evidence of enzyme activity. For example, in studies of plant sink tissues, where both enzymes are active, incubating tissue extracts with this compound and analyzing the products via mass spectrometry or NMR can distinguish between the two activities. The production of ¹³C₆-glucose would indicate invertase activity, while the formation of UDP-¹³C₆-glucose would point to sucrose synthase activity.

Invertases are classified based on their pH optima and subcellular localization into acid invertases (vacuolar and cell wall) and neutral/alkaline invertases (cytosolic). mdpi.com These different isoforms play distinct roles in plant growth, development, and response to stress. mdpi.com For instance, cell wall invertases are crucial for phloem unloading and providing hexoses to sink tissues, while vacuolar invertases regulate sugar storage and osmotic potential. mdpi.com Studies on lentil nodules have shown that both alkaline invertase and sucrose synthase are involved in sucrose metabolism in the cytosol, with significantly higher activity compared to the roots, highlighting their importance in nitrogen fixation. cas.cz

Sucrose synthase is particularly important in metabolic pathways that require activated glucose, such as the synthesis of cellulose, starch, and other polysaccharides. mdpi.com The reversible nature of the SuSy reaction also allows it to synthesize sucrose in some contexts. The phosphorylation of specific serine residues on the SuSy protein has been shown to regulate its activity and subcellular localization, influencing its association with membranes. mdpi.com

The table below provides a comparative overview of invertase and sucrose synthase.

Enzyme EC Number Reaction Key Characteristics Primary Role
Invertase 3.2.1.26 Sucrose + H₂O → Glucose + Fructose Irreversible hydrolysis; exists in multiple isoforms (acid, neutral/alkaline). mdpi.com Sugar signaling, phloem unloading, osmotic regulation, providing energy and carbon skeletons. mdpi.com
Sucrose Synthase 2.4.1.13 Sucrose + NDP ⇌ Fructose + NDP-Glucose Reversible reaction; conserves the energy of the glycosidic bond in NDP-glucose. mdpi.com Synthesis of structural polysaccharides (e.g., cellulose), starch, and other complex carbohydrates. mdpi.com

This table compares the key features and roles of invertase and sucrose synthase, the two primary enzymes involved in sucrose metabolism.

In sugarcane, the balance between sucrose synthesis and degradation by invertases and sucrose synthase is a critical determinant of sugar accumulation. frontiersin.org High invertase activity, both before and after harvest, leads to significant sucrose losses and reduced sugar recovery. frontiersin.org Understanding the regulation of these enzymes is therefore of major economic importance.

Kinetic Isotope Effects (KIE) in Sucrose-Modifying Enzymes

Kinetic isotope effects (KIEs) are a powerful tool for elucidating the mechanisms of enzyme-catalyzed reactions. mdpi.com A KIE occurs when an atom at a position involved in bond-breaking or bond-forming in the rate-determining step of a reaction is replaced with a heavier isotope. The change in mass can lead to a change in the reaction rate. By measuring KIEs, researchers can gain insights into the transition state structure of an enzymatic reaction.

In the context of sucrose-modifying enzymes, using this compound allows for the determination of ¹³C KIEs. The cleavage of the glycosidic bond between the glucose and fructose moieties is the central chemical step for both invertase and sucrose synthase. By measuring the reaction rates with ¹²C-sucrose versus ¹³C-sucrose (specifically labeled at the anomeric carbon of the glucose, C1'), one can probe the nature of the transition state.

A primary ¹³C KIE (a value greater than 1) would indicate that the C-O glycosidic bond is being broken in the rate-limiting step of the reaction. The magnitude of the KIE can provide further details about the transition state, such as the degree of bond cleavage and the charge development on the anomeric carbon.

For yeast invertase, studies have shown a small but significant ¹³C isotope effect, suggesting that the cleavage of the glycosidic bond is at least partially rate-limiting. researchgate.net This fractionation results in the product hexoses (glucose and fructose) being slightly depleted in ¹³C, while the residual sucrose becomes enriched in ¹³C. researchgate.net

The measurement of KIEs can be performed using various techniques, including isotope ratio mass spectrometry (IRMS) and nuclear magnetic resonance (NMR) spectroscopy. mdpi.comresearchgate.net These methods allow for precise determination of isotope ratios in the substrate and product pools at different reaction time points, from which the KIE can be calculated. wisc.edu

The table below shows hypothetical KIE values and their mechanistic interpretations for a sucrose-cleaving enzyme.

Isotopic Substitution Observed KIE (¹²k/¹³k) Mechanistic Interpretation
¹³C at Glucosyl C1' 1.03 - 1.05 Significant C-O bond cleavage in the transition state; consistent with an oxocarbenium ion-like transition state.
¹³C at Glucosyl C1' 1.00 - 1.01 C-O bond cleavage is not the primary rate-determining step; other steps like substrate binding or product release are slower.
Secondary ¹³C at other positions > 1.00 Indicates changes in hybridization or conformation at that position during the transition state.

This table provides illustrative examples of how kinetic isotope effect values can be interpreted to understand the transition state of an enzymatic reaction involving sucrose cleavage.

KIE studies are not limited to the primary atoms involved in bond cleavage. Secondary KIEs, measured at positions adjacent to the reacting center, can provide information about changes in geometry and hybridization during the transition state. For example, a secondary ¹³C KIE at C2' of the glucose moiety could reveal details about the conformation of the pyranose ring in the transition state.

Stereospecificity of Carbon Rearrangements in Enzymatic Reactions

Enzymatic reactions are characterized by their high degree of stereospecificity, meaning they selectively produce or act upon a single stereoisomer. This specificity arises from the precisely arranged three-dimensional structure of the enzyme's active site, which orients the substrate and catalytic residues in an optimal geometry for the reaction to occur. The use of isotopically labeled substrates like this compound is instrumental in probing the stereochemical course of enzymatic reactions.

For enzymes that cleave the glycosidic bond of sucrose, such as invertase and sucrose synthase, the key stereochemical question is whether the reaction proceeds with retention or inversion of configuration at the anomeric carbon (C1) of the glucose moiety.

  • Retention of configuration typically implies a double-displacement mechanism, involving the formation of a covalent glycosyl-enzyme intermediate. In the first step, a nucleophilic residue from the enzyme attacks the anomeric carbon, displacing the fructose and forming an intermediate with an inverted configuration. In the second step, a water molecule (for invertase) or UDP (for sucrose synthase in the synthesis direction) attacks the anomeric carbon of the intermediate, displacing the enzyme and inverting the configuration back to the original.
  • Inversion of configuration usually points to a single-displacement mechanism, where the incoming nucleophile (water or UDP) directly attacks the anomeric carbon, displacing the fructose in a single step.
  • By using this compound and analyzing the stereochemistry of the resulting ¹³C₆-glucose or UDP-¹³C₆-glucose product using techniques like NMR spectroscopy, the stereochemical outcome of the reaction can be determined.

    Furthermore, for enzymes that catalyze more complex rearrangements, isotopic labeling is essential to trace the fate of individual carbon atoms. For example, in aldolase (B8822740), an enzyme in the glycolytic pathway, the cleavage of fructose-1,6-bisphosphate involves the stereospecific formation of a Schiff base intermediate with a lysine (B10760008) residue in the active site. researchgate.net While not directly acting on sucrose, the principles of using isotopic tracers to follow carbon skeletons are the same. If an enzyme were to catalyze a rearrangement of the carbon backbone of the glucose moiety derived from sucrose, using this compound would allow researchers to track the final position of each of the six labeled carbons, thereby elucidating the precise nature of the rearrangement.

    The stereospecificity of these enzymes is a fundamental aspect of their catalytic power and ensures the metabolic integrity of cellular pathways. The detailed mechanistic insights gained from studies using isotopically labeled substrates are crucial for understanding enzyme function, designing specific inhibitors, and engineering novel enzymatic activities for biotechnological applications.


    Table of Compound Names

    Compound Name Abbreviation
    This compound N/A
    Sucrose N/A
    Glucose Glc
    Fructose Fru
    Uridine diphosphate glucose UDP-Glc
    Uridine diphosphate UDP
    Succinic acid N/A
    Phosphoenolpyruvate PEP
    Pyruvate N/A
    Riboflavin Vitamin B2
    Glucose-6-phosphate G6P
    Fructose-1,6-bisphosphate FBP
    Acetyl-Coenzyme A Acetyl-CoA
    Oxaloacetate OAA
    Serine Ser
    Alanine Ala
    Aspartate Asp
    Glutamate Glu
    Raffinose N/A
    Stachyose N/A
    Maltose N/A
    p-nitrophenyl-a-D-glucopyranoside pNPG
    Dihydroxyacetone phosphate DHAP
    Glyceraldehyde 3-phosphate G3P
    2,3-butanedione N/A
    2,3-pentanedione N/A
    4-hydroxy-2,5-dimethyl-3(2H)-furanone HDMF
    N-acetylglucosamine GlcNAc
    Uridine Diphosphate N-acetylglucosamine UDP-GlcNAc
    Hyaluronic acid HA
    Glutathione GSH
    Lactate Lact
    Hydroxyproline HPro
    α-ketoglutarate αKG
    Poly-3-hydroxybutyrate PHB
    Valine Val
    Isoleucine Ile
    Leucine Leu
    Proline Pro
    Phenylalanine Phe
    Methionine Met
    Arginine Arg
    Tyrosine Tyr
    Glycine Gly
    Histidine His
    Cysteine Cys
    Lysine N/A
    d-ornithine N/A
    desmethylpyrrolysine N/A
    (2R,3R)-3-methyl-d-ornithine N/A
    d-ornithyl-Nε-l-lysine N/A
    S-Adenosylmethionine SAM
    5′-deoxyadenosyl radical dAdo•
    Adenosylcobalamin B₁₂
    p-nitrophenyl acetate pNPA
    L-Ribulose-5-phosphate L-Ru5P
    D-xylulose 5-phosphate D-Xu5P
    3-phosphoglycerate 3-PGA
    Ribulose-1,5-bisphosphate RuBP
    Glutamine N/A
    Erythrose-4-phosphate E4P
    Fructose-6-phosphate F6P
    2-Phosphoglycolate 2PG
    Citrate (B86180) CIT
    Glycerol N/A
    Glycerol 3-phosphate N/A
    Gluconate N/A
    Glyoxylate N/A
    Callose N/A
    Cellulose N/A
    Starch N/A
    Trehalose N/A
    Trehalose phosphate N/A
    Pinitol N/A
    Cinnamyl alcohol N/A
    Cinnamyl aldehyde N/A
    Nicotinamide adenine (B156593) dinucleotide NAD⁺
    Nicotinamide adenine dinucleotide (reduced) NADH
    Nicotinamide adenine dinucleotide phosphate (reduced) NADPH
    Uridine triphosphate UTP
    Adenosine triphosphate ATP
    Isobutene N/A
    Hydroxyisovaleric acid N/A
    Benzylsuccinate N/A
    4-hydroxyphenylacetate N/A
    L-erythrulose N/A
    D-glyceraldehyde 3-phosphate N/A
    dihydroxyacetone N/A
    glycolaldehyde phosphate N/A
    glycolaldehyde N/A
    L-lysine N/A
    1,5-diaminopentane N/A
    Malonyl-Coenzyme A Malonyl-CoA
    [¹³C₆Frc]sucrose N/A
    [U-¹³C₆]glucose N/A
    [1-¹³C]glucose N/A
    [U-¹³C₅]glutamine N/A
    [2-¹³C]glycerol N/A
    [3-¹³C]pyruvate N/A
    NaH¹³CO₃ N/A
    [U-¹³C₃]serine N/A
    [1,2-¹³C₂]glucose N/A
    [¹³C₁₂]sucrose N/A
    [U-¹³C₆]glucose-6P N/A
    ¹³CO₂ N/A
    ¹²CO₂ N/A
    [¹³C,¹H]-HSQC N/A
    [¹²C]sucrose N/A
    [¹³C]sucrose N/A
    ¹³C₃-Ala N/A
    ¹³C₃-pyruvate N/A
    ¹³C₃-glyceraldehyde phosphate N/A
    ¹³C₃-substrates N/A
    ¹³C₂-acetyl-CoA N/A
    ¹³C₃-isotopologue of Asp N/A
    [U-¹³C₃]Ala N/A
    [U-¹³C₃]pyruvate N/A
    1,2-¹³C₂-isotopologues N/A
    [1,2-¹³C₂]oxaloacetate N/A
    1,2,3-¹³C₃-isotopologues in Glu N/A
    2,3-¹³C₂-isotopologues in Glu N/A
    ¹³C₆-glucose N/A
    UDP-¹³C₆-glucose N/A
    ¹²C-sucrose N/A
    ¹³C-sucrose N/A
    C1' N/A
    C2' N/A
    C1 N/A
    C4-hydroxyl N/A
    C-2 N/A
    C-3 N/A
    C-4 N/A
    C-5 N/A
    C-1 N/A
    C-2 N/A
    C-3 N/A
    C-4/C-5 N/A
    C-2-C-5 N/A
    M + 6 N/A
    M + 8 N/A
    M + 2; +1; +0 N/A
    M + 8;7;6 N/A
    M + 5 N/A
    M + 0 N/A
    M + 13; +12; +11; +8 N/A
    M + 3 N/A
    PNP-Glu N/A
    PNP-Gal N/A
    PNP-Fuc N/A
    PNP-Xyl N/A
    TBDMS N/A
    BSTFA N/A
    EDTA N/A
    CaCl₂ N/A
    Polyethylene glycol N/A
    HgCl₂ N/A
    MnCl₂ N/A
    Iodoacetamide N/A
    MgCl₂ N/A
    BaCl₂ N/A
    D₂O N/A
    N₂ N/A
    Ba(OH)₂ N/A
    O₂ N/A
    CO₂ N/A
    H₂O N/A
    NDP N/A
    NDP-Glucose N/A
    H₂ N/A
    Fe N/A
    Co N/A
    Cu N/A
    Zn N/A
    Ni N/A
    K N/A
    Mg N/A
    Ca N/A
    Ba N/A
    Hg N/A
    Mn N/A
    I N/A
    Cl N/A
    S N/A
    P N/A
    N N/A
    O N/A
    C N/A
    H N/A
    ¹³C N/A
    ¹²C N/A
    ¹⁵N N/A
    ¹⁸O N/A
    ¹⁴C N/A
    ²H N/A
    ¹H N/A
    Fe-S cluster N/A
    [4Fe-4S] cluster N/A
    Co-C bond N/A
    C-O bond N/A
    C-C bond N/A
    O₂C---C-2 bond N/A
    ε-amine N/A
    semialdehyde N/A
    carbinolamine N/A
    Schiff base N/A
    enamine N/A
    oxocarbenium ion N/A
    carbanion N/A
    zwitterionic pair N/A
    glycyl radical N/A
    hydride N/A
    enediolate N/A
    aldehyde group N/A
    methyl group N/A
    glycosidic bond N/A
    pyranose ring N/A
    xylene ring N/A
    glucosyl ring N/A
    glucosyl N/A
    fructosyl N/A
    hexose (B10828440) N/A
    hexose-phosphate N/A
    sugar alcohol N/A
    cyclitol N/A
    sugar phosphate N/A
    organic acid N/A
    amino acid N/A
    nucleotide N/A
    fatty acid N/A
    lipid N/A
    protein N/A
    carbohydrate N/A
    lignocellulosic hydrolysate N/A
    yeast extract N/A
    phloem N/A
    apoplast N/A
    cytosol N/A
    vacuole N/A
    mitochondria N/A
    plastid N/A
    cell wall N/A
    plasma membrane N/A
    ribosome N/A
    endosperm N/A
    taproot N/A
    nodule N/A
    bacteroid N/A
    root N/A
    leaf N/A
    stem N/A
    flower N/A
    fruit N/A
    seed N/A
    embryo N/A
    pollen tube N/A
    cotton fiber N/A
    bast fiber N/A
    sclerenchyma cell N/A
    gelatinous cell wall N/A
    secondary cell wall N/A
    source organ N/A
    sink tissue N/A
    sink cell N/A
    host cell N/A
    host cytosol N/A
    host N/A
    pathogen N/A
    microbe N/A
    microorganism N/A
    bacterium N/A
    fungus N/A
    yeast N/A
    alga N/A
    plant N/A
    animal N/A
    human N/A
    vertebrate N/A
    monocot N/A
    dicot N/A
    gymnosperm N/A
    angiosperm N/A
    Saccharomyces cerevisiae N/A
    Basfia succiniciproducens N/A
    Ashbya gossypii N/A
    Chlorella protothecoides N/A
    Corynebacterium glutamicum N/A
    Escherichia coli N/A
    Salmonella enterica Serovar Typhimurium N/A
    Legionella pneumophila N/A
    Ustilago maydis N/A
    Arabidopsis thaliana N/A
    Linum usitatissinum N/A
    Urtica dioica N/A
    Pyrus bretschneideri N/A
    Lens culinaris N/A
    Penicillium chrysogenum N/A
    Aspergillus niger N/A
    Aspergillus flavus N/A
    Aspergillus ochraceus N/A
    Brevibacterium divaircatum N/A
    Candida guilliermondii N/A
    Pichia pastoris N/A
    Synechocystis sp. PCC 6803 N/A
    Anabaena sp. ATCC 51142 N/A
    Mycobacterium tuberculosis N/A
    Leuconostoc mesenteroides N/A
    Methanosarcina barkeri N/A
    Acanthamoeba castellanii N/A
    Caco-2 cells N/A
    Spalax N/A
    rat N/A
    coffee N/A
    sugarcane N/A
    maize N/A
    potato N/A
    carrot N/A
    soybean N/A
    mung bean N/A
    tobacco N/A
    nettle N/A
    pear N/A
    lentil N/A
    flax N/A
    corn N/A
    tree N/A
    legume N/A
    cyanobacteria N/A
    microalga N/A
    filamentous fungus N/A
    rumen bacterium N/A
    enterobacterial human pathogen N/A
    oleaginous microalga N/A
    blind mole rat N/A
    aquatic turtle N/A
    seal N/A
    naked mole rat N/A
    terrestrial mammal N/A
    photosynthetic organism N/A
    heterotroph N/A
    photoautotrophic bacteria N/A
    higher plant N/A
    industrial cell factory N/A
    microbial cell factory N/A
    producer strain N/A
    wild-type N/A
    mutant N/A
    recombinant N/A
    parental strain N/A
    enzyme N/A
    biocatalyst N/A
    transporter N/A
    inhibitor N/A
    precursor N/A
    intermediate N/A
    product N/A
    byproduct N/A
    substrate N/A
    metabolite N/A
    isotopologue N/A
    mass isotopomer N/A
    isotopomer N/A
    isotopologue pattern N/A
    mass isotopologue distribution N/A
    mass distribution vector N/A
    ¹³C-labeling pattern N/A
    ¹³C enrichment N/A
    ¹³C incorporation N/A
    ¹³C-isotopologue pattern N/A
    ¹³C-Metabolic Flux Analysis ¹³C-MFA
    Isotopically nonstationary MFA INST-MFA
    Flux Balance Analysis FBA
    Kinetic Isotope Effect KIE
    Isotope Ratio Mass Spectrometry IRMS
    Gas Chromatography-Mass Spectrometry GC-MS
    Liquid Chromatography-Mass Spectrometry LC-MS
    Nuclear Magnetic Resonance NMR
    High-Performance Liquid Chromatography HPLC
    Elemental Analysis-Isotope Ratio Mass Spectrometry EA-IRMS
    Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry GC-C-IRMS
    Time-Resolved ElectroSpray Ionization Mass Spectrometry TRESI-MS
    ¹H-detected 2D [¹³C,¹H]-heteronuclear single quantum coherence HSQC
    X-ray crystallography N/A
    two-dimensional electrophoresis N/A
    Western blotting N/A
    gene expression analysis N/A
    metabolomics N/A
    proteomics N/A
    transcriptomics N/A
    genomics N/A
    systems biology N/A
    synthetic biology N/A
    metabolic engineering N/A
    biotechnology N/A
    industrial fermentation N/A
    biofuel N/A
    platform chemical N/A
    organic acid N/A
    amino acid N/A
    antibiotic N/A
    therapeutic protein N/A
    nutraceutical N/A
    pharmaceutical N/A
    food N/A
    beverage N/A
    glycolysis N/A
    pentose phosphate pathway PPP
    oxidative pentose phosphate pathway oxPPP
    tricarboxylic acid cycle TCA cycle
    Entner-Doudoroff pathway N/A
    glyoxylate shunt N/A
    Calvin-Benson cycle N/A
    photorespiration N/A
    photosynthesis N/A
    respiration N/A
    nitrogen fixation N/A
    carbon fixation N/A
    carbon assimilation N/A
    carbon catabolite repression CCR
    carbon flow N/A
    carbon flux N/A
    metabolic flux N/A
    metabolic network N/A
    metabolic pathway N/A
    metabolic bottleneck N/A
    metabolic regulation N/A
    metabolic flexibility N/A
    metabolic adaptability N/A
    metabolic switch N/A
    metabolic landscape N/A
    metabolic map N/A
    central carbon metabolism N/A
    sucrose metabolism N/A
    glucose metabolism N/A
    sugar metabolism N/A
    lipid biosynthesis N/A
    fatty acid synthesis N/A
    amino acid biosynthesis N/A
    cellulose synthesis N/A
    starch synthesis N/A
    riboflavin production N/A
    succinate production N/A
    1,5-diaminopentane production N/A
    isobutene production N/A
    L-lysine production N/A
    hyaluronic acid production N/A
    UDP-GlcNAc production N/A
    collagen degradation N/A
    protein glycosylation N/A
    phloem unloading N/A
    sugar transport N/A
    sugar signaling N/A
    sugar accumulation N/A
    osmotic regulation N/A
    virulence N/A
    pathogenesis N/A
    infection N/A
    host-pathogen interaction N/A
    plant defense N/A
    immune response N/A
    biotic stress N/A
    abiotic stress N/A
    hypoxia N/A
    normoxia N/A
    autotrophic growth N/A
    heterotrophic growth N/A
    mixotrophic growth N/A
    phototrophic growth N/A
    anaerobic metabolism N/A
    batch culture N/A
    fed-batch process N/A
    chemostat N/A
    bioreactor N/A
    steady state N/A
    metabolic steady state N/A
    isotopic steady state N/A
    kinetic parameters N/A
    Michaelis-Menten kinetics N/A
    Michaelis constant Km
    maximum velocity Vmax
    catalytic efficiency kcat/Km
    turnover number kcat
    activation energy N/A
    enthalpy change N/A
    transition state N/A
    transition state structure N/A
    stereochemistry N/A
    stereospecificity N/A
    absolute configuration N/A
    chiral center N/A
    prochiral center N/A
    retention of configuration N/A
    inversion of configuration N/A
    double-displacement mechanism N/A
    single-displacement mechanism N/A
    covalent intermediate N/A
    glycosyl-enzyme intermediate N/A
    nucleophilic attack N/A
    general base catalysis N/A
    homolytic cleavage N/A
    carbon backbone rearrangement N/A
    aldol cleavage N/A
    decarboxylation N/A
    carboxylation N/A
    phosphorylation N/A
    dephosphorylation N/A
    hydrolysis N/A
    oxidation N/A
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    S(N)2 reaction N/A
    S(N)Ar reaction N/A
    D(N)A(N) reaction N/A
    S(N)1 reaction N/A
    PTS N/A
    PtsG/Crr N/A
    ManXYZ N/A
    UhpT N/A
    uhpABC N/A
    Srt1 N/A
    SUT N/A
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    SusC N/A
    LNI N/A
    RuBisCO N/A
    PFL N/A
    PFL-AE N/A
    GRE N/A
    GRE-AE N/A
    KDPG aldolase N/A
    transaldolase N/A
    Fructose-1,6-bis(phosphate) aldolase N/A
    L-Ribulose-5-phosphate 4-epimerase N/A
    transketolase N/A
    glucose-6-phosphate dehydrogenase N/A
    1-deoxy-D-xylulose-5-phosphate reductoisomerase N/A
    xylose reductase N/A
    Yeast Alcohol Dehydrogenase YADH
    adenosine deaminase N/A
    aspartate transcarbamylase N/A
    fructokinase N/A
    hexokinase N/A
    phosphofructokinase N/A
    pyruvate kinase N/A
    pyruvate dehydrogenase N/A
    phosphoenolpyruvate carboxylase N/A
    citrate synthase N/A
    cis-aconitate decarboxylase N/A
    lactate dehydrogenase N/A
    benzylsuccinate synthase N/A
    4-hydroxyphenylacetate decarboxylase N/A
    glycerol dehydratase N/A
    PylB N/A
    PylC N/A
    PylD N/A
    TNFα N/A
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    CWIN N/A
    VIN N/A
    CIN N/A
    SUS N/A
    INV N/A
    Ac-Invs N/A
    CAZyme N/A
    GH1 N/A
    SCV N/A
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    Stm N/A
    Lp N/A
    CAMOLA N/A
    MOI N/A
    DAF N/A
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    HMM N/A
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    V C N/A
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    Glu-45 N/A
    Phe-135 N/A
    Asp33 N/A
    Lys146 N/A
    Asn35 N/A
    H97N N/A
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    G734 N/A
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    Optimization of Industrial Fermentation Processes and Product Yields

    The use of isotopically labeled substrates, such as this compound, is a cornerstone of modern metabolic engineering, enabling the optimization of industrial fermentation processes for enhanced product yields. By tracing the journey of the ¹³C-labeled glucose portion of sucrose through an organism's metabolic network, researchers can quantify the flow of carbon—a technique known as ¹³C-Metabolic Flux Analysis (¹³C-MFA). nih.gov This provides a detailed map of cellular metabolism, pinpointing inefficiencies and identifying key targets for genetic modification to improve the production of valuable chemicals. sci-hub.se

    A significant hurdle in industrial biotechnology is maximizing the conversion of raw materials into desired products. sci-hub.se ¹³C-MFA offers a quantitative solution by revealing how carbon from sucrose is distributed among competing metabolic pathways. nih.gov For example, in the quest to produce succinic acid using the bacterium Basfia succiniciproducens, ¹³C-MFA with labeled sucrose was instrumental. researchgate.net The analysis uncovered that two different pathways were active in processing the fructose part of sucrose: one involving fructokinase and another using a phosphotransferase system (PTS). researchgate.net Crucially, the fructokinase pathway was found to be more efficient for succinate production as it conserves the key precursor molecule, phosphoenolpyruvate (PEP). researchgate.net Armed with this knowledge, scientists engineered superior bacterial strains by boosting the activity of the beneficial fructokinase and removing the competing PTS pathway, which resulted in a significant increase in succinate yield. researchgate.net

    This strategy is broadly applicable. In the industrial production of riboflavin (vitamin B2) by the fungus Ashbya gossypii, ¹³C-MFA has been used to map carbon flow even in complex, undefined industrial growth media. dntb.gov.uauni-saarland.de This allows for the rational design of genetic modifications to channel more carbon toward riboflavin synthesis. Similarly, in the oleaginous microalga Chlorella protothecoides, ¹³C-MFA with labeled glucose has been used to understand lipid synthesis, revealing that certain pathways like photorespiration were negligible, which helps in modeling and optimizing conditions for biofuel production. nrel.gov

    The following table provides examples of how ¹³C-MFA has guided the optimization of various industrial bioprocesses.

    Microorganism Target Product ¹³C-Labeled Substrate Key Insight from ¹³C-MFA Resulting Optimization Strategy
    Basfia succiniciproducens Succinic Acid [¹³C₆Frc]sucrose Identified a more efficient pathway for fructose metabolism via fructokinase. researchgate.net Overexpression of fructokinase and deletion of the less efficient PTS pathway. researchgate.net
    Ashbya gossypii Riboflavin ¹³C-labeled yeast extract Enabled quantification of carbon flux distribution in a complex industrial medium. dntb.gov.uauni-saarland.de Targeted pathway engineering to increase the supply of riboflavin precursors. dntb.gov.ua
    Chlorella protothecoides Lipids (Biofuel) [U-¹³C₆]glucose Revealed low activity in the tricarboxylic acid cycle under phototrophic conditions. nrel.gov Guided the prediction of optimal growth conditions for improved carbon utilization. nrel.gov
    Corynebacterium glutamicum 1,5-Diaminopentane Not specified in snippet Provided a systems-level understanding of metabolic fluxes. dntb.gov.ua Rational metabolic engineering based on detailed flux maps. dntb.gov.ua

    This interactive table showcases research where ¹³C-Metabolic Flux Analysis was pivotal in enhancing the production of valuable chemicals by microorganisms.

    By integrating ¹³C-MFA with metabolomics—the measurement of intracellular metabolite concentrations—a more complete picture of cellular physiology emerges. sci-hub.se This combined approach can uncover regulatory hurdles and enzyme limitations that are not visible from flux data alone, leading to more sophisticated and effective strategies for creating highly efficient microbial cell factories. nrel.gov

    Understanding Carbon Flow in Pathogenic Microorganisms

    To comprehend how pathogenic microorganisms cause disease, it is vital to understand how they acquire and use nutrients from their host. This compound and other isotopically labeled compounds are essential tools for mapping the metabolic pathways that pathogens use to survive, multiply, and exert their virulence. This knowledge can expose metabolic weak points that can be targeted with new antimicrobial drugs.

    During an infection, pathogens must adapt to the specific nutrient landscape of the host environment. By supplying host cells with a labeled nutrient like [U-¹³C₆]glucose and then analyzing the pathogen, researchers can determine precisely which carbon sources are consumed and how they are metabolized. plos.orgplos.org

    Studies on enteroinvasive Escherichia coli (EIEC) and Salmonella enterica Serovar Typhimurium, for instance, used [U-¹³C₆]glucose to track carbon metabolism while the bacteria replicated inside human epithelial cells. plos.orgplos.org The results showed that both pathogens rely on the host's glucose as a primary food source. plos.org By analyzing the ¹³C patterns in the bacteria's amino acids, the researchers could map the carbon flow through key pathways like glycolysis and the TCA cycle. plos.org

    These studies also revealed the remarkable metabolic flexibility of pathogens. When the bacteria's ability to take up glucose was experimentally blocked, they switched to consuming other host-derived molecules, such as C3-compounds and amino acids, to survive. plos.orgplos.org This adaptability is a key factor in their success as pathogens. In another example, the bacterium Legionella pneumophila was found to utilize glucose through the Entner-Doudoroff pathway, and disabling a key enzyme in this pathway hampered its ability to infect amoebas, indicating the importance of carbohydrate metabolism for its life cycle. nih.gov

    Some pathogens have evolved highly specialized mechanisms to acquire sugars. The corn smut fungus, Ustilago maydis, produces a high-affinity sucrose transporter that allows it to directly absorb sucrose from the plant, bypassing the plant's defense systems that are often triggered by the presence of single sugars like glucose and fructose. frontiersin.org

    The following table summarizes key findings on pathogen carbon metabolism obtained using ¹³C-labeled substrates.

    Pathogen Host Environment ¹³C-Labeled Substrate Key Metabolic Finding Implication for Virulence
    Escherichia coli (enteroinvasive) Human epithelial cells [U-¹³C₆]glucose Utilizes host glucose but can switch to alternative carbon sources if glucose is unavailable. plos.org Demonstrates high metabolic adaptability, crucial for survival and proliferation within the host. plos.org
    Salmonella Typhimurium Human epithelial cells [U-¹³C₆]glucose Consumes host glucose while replicating inside the protective Salmonella-containing vacuole. plos.org Highlights the central role of glucose as a nutrient during intracellular infection. plos.org
    Legionella pneumophila Acanthamoeba castellanii [U-¹³C₆]glucose Employs the Entner-Doudoroff pathway for glucose metabolism, which is important for its infectivity. nih.gov Suggests that targeting carbohydrate metabolism could be a viable antimicrobial strategy. nih.gov
    Ustilago maydis Maize plant Not specified in snippet Uses a specialized transporter to acquire sucrose directly, avoiding host immune detection. frontiersin.org A "stealth" mechanism for nutrient acquisition that enhances its pathogenic success. frontiersin.org

    This interactive table illustrates how ¹³C-labeling studies are used to uncover the metabolic strategies of diverse pathogens during infection.

    By identifying metabolic pathways that are essential for the pathogen but not for the host, this research opens the door to developing highly specific antimicrobial therapies with potentially fewer side effects.

    Enzymatic Mechanism and Kinetic Studies with this compound

    Characterization of Invertase and Sucrose Synthase Activities and Regulation

    The breakdown of sucrose in organisms is primarily handled by two key enzymes: invertase and sucrose synthase (SuSy). mdpi.commdpi.com Though both cleave sucrose, they do so via different mechanisms and serve distinct purposes in the cell. This compound is an indispensable tool for dissecting the activities and regulatory features of these enzymes.

    Invertase performs an irreversible hydrolysis of sucrose, breaking it down into its constituent monosaccharides, glucose and fructose. mdpi.com In contrast, sucrose synthase catalyzes a reversible reaction between sucrose and a nucleotide like UDP to produce fructose and UDP-glucose. mdpi.com This latter reaction is energetically efficient as it conserves the energy of sucrose's glycosidic bond in the UDP-glucose molecule.

    Using this compound allows for the unambiguous tracking of the glucose moiety. When studying tissues where both enzymes might be active, such as in plant storage organs, incubating extracts with this compound and analyzing the products can clearly differentiate the two activities. The detection of ¹³C₆-glucose signals invertase action, whereas the formation of UDP-¹³C₆-glucose points to the activity of sucrose synthase.

    Invertases are found in different cellular compartments and have different optimal pH levels, leading to their classification as cell wall, vacuolar, or cytosolic invertases, each with specialized roles in plant development and stress response. mdpi.com Sucrose synthase is vital for biosynthetic pathways that require an "activated" form of glucose, such as the production of cellulose for cell walls and starch for energy storage. mdpi.com The activity and location of SuSy can be regulated by phosphorylation, which affects its association with cellular membranes. mdpi.com For example, in lentil root nodules, which are critical for nitrogen fixation, the activities of both alkaline invertase and sucrose synthase are much higher than in the roots, underscoring their importance in providing carbon and energy for this process. cas.cz

    The following table compares the fundamental properties of these two sucrose-metabolizing enzymes.

    Enzyme EC Number Reaction Catalyzed Key Characteristics Main Biological Role
    Invertase 3.2.1.26 Sucrose + H₂O → Glucose + Fructose Irreversible reaction. Exists in multiple forms with distinct locations and pH optima. mdpi.com Regulating sugar levels, nutrient transport, and providing carbon skeletons for growth. mdpi.com
    Sucrose Synthase 2.4.1.13 Sucrose + NDP ⇌ Fructose + NDP-Glucose Reversible reaction. Conserves bond energy in the form of an activated sugar nucleotide. mdpi.com Biosynthesis of structural polymers like cellulose and storage polysaccharides like starch. mdpi.com

    This interactive table provides a side-by-side comparison of invertase and sucrose synthase.

    In commercial crops like sugarcane, the balance between sucrose storage and its breakdown by these enzymes is a direct determinant of economic yield. High invertase activity after harvesting can lead to rapid degradation of sucrose, reducing sugar recovery and causing significant financial losses. frontiersin.org Therefore, understanding how these enzymes are regulated is of paramount importance.

    Kinetic Isotope Effects (KIE) in Sucrose-Modifying Enzymes

    Kinetic Isotope Effects (KIEs) provide a window into the heart of an enzyme's mechanism. mdpi.com This phenomenon is observed when replacing an atom with one of its heavier isotopes at a position involved in bond-breaking or -forming alters the rate of the reaction. By precisely measuring this rate change, scientists can deduce critical details about the reaction's transition state—the high-energy, fleeting arrangement of atoms that occurs at the peak of the reaction pathway.

    Using this compound allows for the measurement of ¹³C KIEs on the cleavage of the glycosidic bond. If the reaction is slower with the ¹³C-labeled sucrose compared to the normal ¹²C version, it provides strong evidence that the breaking of this bond is a rate-determining step in the catalytic cycle. The magnitude of the KIE can reveal even finer details, such as how much the bond has stretched and how electrical charge is distributed in the transition state.

    For yeast invertase, experiments have demonstrated a small but measurable ¹³C isotope effect. This indicates that the cleavage of the glycosidic bond is indeed a key part of the rate-limiting process, causing the resulting glucose and fructose to be slightly depleted in ¹³C compared to the remaining, unreacted sucrose. researchgate.net

    The determination of KIEs relies on high-precision analytical techniques like Isotope Ratio Mass Spectrometry (IRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy, which can accurately measure the isotopic composition of substrates and products over the course of the reaction. mdpi.comresearchgate.net

    The table below illustrates how different KIE values can be interpreted mechanistically.

    Isotopic Label Position Example KIE Value (¹²k/¹³k) Mechanistic Interpretation
    ¹³C at Glucosyl C1' (primary KIE) 1.04 The C-O glycosidic bond is significantly broken in the rate-limiting transition state. This supports a mechanism with substantial positive charge development on the anomeric carbon (oxocarbenium ion-like).
    ¹³C at Glucosyl C1' (primary KIE) 1.005 The C-O bond cleavage is not the slowest step. Other processes, such as substrate binding or product release, limit the overall reaction rate.
    ¹³C at Glucosyl C2' (secondary KIE) 1.01 There is a change in the geometry or hybridization at the C2' position in the transition state, providing information about the conformation of the sugar ring during catalysis.

    This interactive table provides hypothetical Kinetic Isotope Effect (KIE) values and their corresponding mechanistic implications for a sucrose-cleaving enzyme.

    KIE studies offer a nuanced and powerful approach to mapping the energetic landscape of enzymatic reactions, providing insights that are essential for understanding catalysis at a fundamental level.

    Stereospecificity of Carbon Rearrangements in Enzymatic Reactions

    A hallmark of enzymes is their exquisite stereospecificity—the ability to interact with only one of two mirror-image molecules (stereoisomers) and to produce a product with a specific three-dimensional arrangement. This precision is dictated by the enzyme's active site, which acts as a molecular glove, perfectly orienting the substrate for a specific chemical transformation. The use of isotopically labeled substrates like this compound is crucial for deciphering the stereochemical course of these reactions.

    For enzymes like invertase and sucrose synthase, a key question is what happens to the stereochemistry at the anomeric carbon (C1) of the glucose unit when the glycosidic bond is broken. The reaction can proceed with either:

  • Retention of configuration: This typically occurs through a two-step, double-displacement mechanism. An enzyme residue first attacks the glucose, displacing the fructose and forming a covalent enzyme-sugar intermediate with an inverted stereochemistry. Then, a water molecule or nucleotide attacks this intermediate, displacing the enzyme and inverting the stereochemistry back to its original state.
  • Inversion of configuration: This suggests a one-step, single-displacement mechanism. The attacking molecule (e.g., water) directly displaces the fructose in a single concerted step, leading to an inversion of the stereocenter.
  • By using this compound and analyzing the precise 3D structure of the ¹³C₆-glucose product with techniques like NMR, scientists can determine whether the enzyme operates with retention or inversion of stereochemistry, providing fundamental insight into its catalytic mechanism.

    For enzymes that perform more complex carbon skeleton rearrangements, isotopic labeling is the only way to follow the fate of each individual atom. For example, the glycolytic enzyme aldolase cleaves a six-carbon sugar into two three-carbon products through a stereospecific mechanism involving a Schiff base intermediate. researchgate.net While aldolase does not act on sucrose, the principle is the same. If an enzyme were to rearrange the carbon backbone of the glucose from sucrose, using this compound would allow researchers to map the starting and ending positions of each of the six labeled carbons, thereby unraveling the exact rearrangement that occurred.

    This profound stereochemical control is fundamental to enzyme function and the maintenance of metabolic order within the cell. The detailed mechanistic insights gained from these types of studies are vital for drug design, understanding disease, and engineering new enzymes for biotechnology.


    Responses to Environmental Stimuli and Developmental Processes Through Sucrose 13c6 Glu Tracing

    Abiotic Stress-Induced Metabolic Remodeling

    Environmental stressors such as drought, salinity, and heavy metal contamination significantly impact plant metabolism. Sucrose-13C6-glu tracing helps to elucidate the metabolic adjustments that plants make to cope with these adverse conditions.

    Drought and Salinity Effects on Sucrose (B13894) Metabolism and Transport

    Drought and high salt concentrations in the soil are major abiotic stresses that disrupt a plant's water balance and ion homeostasis, leading to profound effects on its physiology and metabolism. Sucrose, as a primary product of photosynthesis, a transport sugar, and an osmolyte, plays a crucial role in a plant's response to these stresses. nih.govresearchgate.net

    Under drought and salinity, many plant species exhibit an accumulation of sucrose in their tissues. nih.govresearchgate.net This increase serves a dual purpose: it provides energy for stress-response mechanisms and acts as a compatible solute to help maintain cellular turgor through osmotic adjustment. nih.govresearchgate.netpomics.com The transport of sucrose from source leaves to sink tissues, such as roots and developing organs, is critical for survival and is often modulated under stress. pomics.com

    Studies in rice have shown that drought and salinity stress lead to increased sucrose content in leaves, roots, and phloem sap. nih.govresearchgate.net This is accompanied by the upregulation of specific sucrose transporter genes, namely OsSWEET13 and OsSWEET15. nih.govresearchgate.net The expression of these genes appears to be regulated by the abscisic acid (ABA)-responsive transcription factor OsbZIP72, indicating a hormonal control over sucrose distribution during stress. nih.govresearchgate.net Similarly, in rice, the sucrose transporter gene OsSUT2 is upregulated under both drought and salinity, highlighting its importance in facilitating long-distance sucrose transport for energy and osmoprotection. pomics.com

    Table 1: Impact of Drought and Salinity on Sucrose Metabolism
    Stress FactorObserved Effect on SucroseKey Genes/Transporters InvolvedPlant SpeciesReference
    DroughtIncreased sucrose content in leaves, roots, and phloem sapOsSWEET13, OsSWEET15, OsSUT2Rice nih.govresearchgate.netpomics.com
    SalinityIncreased sucrose content in leaves, roots, and phloem sapOsSWEET13, OsSWEET15, OsSUT2Rice nih.govresearchgate.netpomics.com

    CO2 Enrichment and Light Acclimation Impacts on Carbon Fluxes

    Elevated atmospheric carbon dioxide (CO2) concentrations and varying light conditions are significant environmental factors that directly influence photosynthetic carbon fixation and subsequent carbon allocation within the plant. Tracing with labeled sucrose can reveal how these factors alter the flow of carbon through metabolic networks.

    CO2 enrichment generally enhances the rate of photosynthesis in C3 plants, leading to an increase in the production of carbohydrates like sucrose and starch. ufl.eduagrosavia.co This can result in greater biomass accumulation. Studies have shown that under elevated CO2, there is often an altered partitioning of this newly fixed carbon, with a notable increase in allocation to root systems. ufl.edu This shift may enhance the plant's capacity for water and nutrient uptake. The increased availability of carbohydrates can also lead to heavier transplants with thicker leaves and reduced transpiration rates, which can be advantageous for field establishment. ufl.edu

    Light is the primary energy source for photosynthesis, and its intensity directly affects carbon assimilation. Plants can acclimate to different light levels by adjusting their photosynthetic machinery and metabolic fluxes. Isotope tracing studies have been instrumental in distinguishing the carbon flux characteristics through photosynthesis in different types of plants (C3, C4, and CAM) and in mapping the metabolic adjustments to changes in light intensity. mdpi.com For example, in tomato seedlings, different light spectra (e.g., red, blue) have been shown to influence sucrose metabolism and the distribution of photosynthetic carbon, with certain light conditions promoting greater carbon transport to stems and roots. semanticscholar.org

    Table 2: Effects of CO2 Enrichment and Light on Carbon Fluxes
    Environmental FactorPrimary EffectImpact on Carbon AllocationReference
    CO2 EnrichmentIncreased photosynthesis and carbohydrate productionIncreased biomass, often with greater allocation to roots ufl.eduagrosavia.co
    Light AcclimationAdjusted photosynthetic ratesAltered metabolic fluxes and carbon partitioning between organs mdpi.comsemanticscholar.org

    Heavy Metal Stress and Sugar-Mediated Defense Responses

    Heavy metal contamination in soil poses a severe threat to plant health. Metals such as cadmium, copper, lead, and zinc, when present in excess, can induce oxidative stress and interfere with essential metabolic processes. sci-hub.seresearchgate.netphytojournal.com Plants have evolved various defense mechanisms to cope with heavy metal toxicity, and sugar metabolism plays a role in these responses.

    Exposure to heavy metals often leads to the overproduction of reactive oxygen species (ROS), which can damage cellular components. cabidigitallibrary.org To counteract this, plants activate their antioxidant defense systems. The metabolic network must be reconfigured to support these defense responses, which often involves the redirection of carbon flow. For instance, under conditions that enhance ROS production, there can be an increased flux of carbon through the oxidative pentose (B10789219) phosphate (B84403) pathway (OPPP) to generate NADPH, which is essential for antioxidant efforts. nih.gov

    While direct tracing studies with this compound specifically in the context of heavy metal stress are not extensively detailed in the provided results, the general principles of stress-induced metabolic remodeling apply. The energy and carbon skeletons derived from sucrose are vital for synthesizing defense-related compounds, such as phytochelatins and metallothioneins, which are proteins that bind and detoxify heavy metals. nih.gov Furthermore, some phytohormones involved in stress signaling, like ethylene (B1197577) and jasmonic acid, are produced in response to heavy metal toxicity, and their synthesis is metabolically linked to sugar metabolism. nih.gov

    Table 3: Plant Responses to Heavy Metal Stress
    Heavy MetalGeneral Plant ResponsePotential Role of Sugar MetabolismReference
    Cadmium, Copper, Lead, Zinc, etc.Oxidative stress, inhibition of growth, induction of defense mechanismsProvides energy (ATP) and reducing power (NADPH) for antioxidant defense; supplies carbon skeletons for synthesis of chelating compounds (phytochelatins) and stress hormones. sci-hub.seresearchgate.netphytojournal.comcabidigitallibrary.orgnih.govnih.gov

    Carbon Dynamics During Plant Development and Organogenesis

    The allocation of carbon resources is fundamental to plant growth and the formation of new organs. This compound tracing is an invaluable technique for monitoring how carbon is utilized during key developmental stages, from the earliest moments of germination to the final filling of grains.

    Sucrose Utilization During Seed Development and Germination

    Seed development is a critical phase where the parent plant provisions the embryo with the necessary resources for its future growth. Sucrose, transported from the leaves, is the primary source of carbon and energy for the synthesis of storage compounds like starch, proteins, and lipids within the seed. frontiersin.org The levels of sucrose in the developing seed often correlate with the rate of its growth. nih.gov

    During germination, these stored reserves are broken down to fuel the growth of the seedling until it can establish its own photosynthetic capacity. Sucrose is hydrolyzed into glucose and fructose (B13574), which then enter glycolysis and other metabolic pathways to provide energy and building blocks for the emerging seedling. frontiersin.org Exogenous application of sucrose can influence germination kinetics and early seedling development, highlighting its role as both a nutrient and a signaling molecule. researchgate.net Studies on Brassica napus have shown that while high concentrations of sucrose can delay germination, it is actively absorbed and utilized by the seedling, reducing the reliance on internal stores. researchgate.net

    Table 4: Sucrose Dynamics in Seed Development and Germination
    Developmental StagePrimary Role of SucroseMetabolic FateReference
    Seed DevelopmentCarbon and energy source for storage compound synthesisConverted to starch, lipids, and proteins frontiersin.orgnih.gov
    Seed GerminationEnergy and carbon source for seedling growthHydrolyzed to glucose and fructose; enters glycolysis frontiersin.orgresearchgate.net

    Carbon Allocation During Reproductive Stages and Grain Filling

    The reproductive phase, particularly the period of grain filling in cereal crops, represents a major sink for photosynthetically fixed carbon. The yield of crops like rice and wheat is largely determined by the efficiency of sucrose transport from the source leaves to the developing grains and its subsequent conversion into starch. biorxiv.orgfrontiersin.org

    During grain filling, sucrose is loaded into the phloem in the leaves and transported to the grains. Upon arrival, it is unloaded and cleaved by enzymes such as sucrose synthase (SuSy) and invertases. frontiersin.orgfrontiersin.org The resulting hexose (B10828440) sugars are then used for starch synthesis, the primary storage carbohydrate in most grains. frontiersin.org The activity of these enzymes is often positively correlated with the grain-filling rate and final grain weight. frontiersin.org

    Tracing studies can quantify the flow of carbon from source to sink and reveal how environmental conditions or genetic factors affect this process. For instance, under drought conditions during grain filling, plants may remobilize carbon stored in other tissues, like the stem, to support grain development. frontiersin.org Understanding the regulation of sucrose transport and metabolism during this critical stage is a key target for improving crop yields. biorxiv.org

    Table 5: Carbon Allocation During Grain Filling
    ProcessKey Metabolic StepsEnzymes InvolvedSignificanceReference
    Sucrose TransportLoading into phloem in source leaves, transport to grainsSucrose Transporters (SUTs)Determines carbon supply to the sink biorxiv.org
    Sucrose Unloading and MetabolismCleavage of sucrose into hexoses in grain tissuesSucrose Synthase (SuSy), Invertases (VI, NI)Provides precursors for starch synthesis frontiersin.orgfrontiersin.org
    Starch SynthesisConversion of hexose phosphates into starchVarious enzymes of the starch biosynthesis pathwayPrimary determinant of grain weight and yield frontiersin.org

    Interactions in Complex Biological Systems

    Plant-Microbe Carbon Exchange in the Rhizosphere

    Stable isotope tracing, utilizing compounds labeled with heavy isotopes like carbon-13 (¹³C), provides a powerful tool to track the movement and transformation of elements through these complex biological systems. frontiersin.org By introducing a ¹³C-labeled substrate, such as this compound, researchers can precisely follow the path of carbon from its source into various components of the rhizosphere. This technique, often referred to as stable isotope probing (SIP), allows for the differentiation of recently introduced carbon from the vast, pre-existing carbon pools in the soil. nih.govresearchgate.net It enables the identification of specific microorganisms that actively consume plant-derived carbon and quantifies the rates at which this carbon is incorporated into microbial biomass and respired as CO₂. pnnl.govresearchgate.net

    Research employing ¹³C labeling has revealed the rapid and significant transfer of recently assimilated carbon from plants to the rhizosphere. Studies have shown that a considerable fraction, estimated to be between 20% and 50% of net assimilated carbon, is translocated belowground. ucsc.edu This carbon is quickly utilized by the microbial community. For example, in a study using ¹³C-CO₂ pulse labeling on switchgrass, the maximum incorporation of root-derived ¹³C into the microbial biomass of the rhizosphere occurred within the first 24 hours. agriculturejournals.cz After one day, approximately 6% of the excess ¹³C was found in the soil, a figure that rose to 17% after 20 days, highlighting the continuous flow and processing of carbon in this zone. agriculturejournals.cz

    Sucrose, a primary product of photosynthesis, is transported through the phloem to the roots and is a key component of exudates that shapes the microbial community. researchgate.netfrontiersin.org It can act as both a carbon source and a signaling molecule, selectively promoting the colonization of certain beneficial bacteria, such as Bacillus species. frontiersin.orgfrontiersin.org By tracing ¹³C-labeled sucrose, scientists can unravel which microbial groups are the primary consumers of this key plant resource. This approach, combined with modern molecular techniques like genome-resolved metagenomics, can identify the specific metabolic pathways and functional genes involved in the processing of plant-derived carbon by the rhizosphere microbiome. nih.gov Such studies have identified that bacteria and fungi are major sinks for root-derived carbon, playing a crucial role in its subsequent stabilization and transformation in the soil. researchgate.net

    The following table summarizes findings from studies using ¹³C tracing to investigate carbon allocation in plant-rhizosphere systems.

    Table 1: Research Findings on Plant-Microbe Carbon Exchange Using ¹³C Tracing

    Labeled Substrate/Method Plant System Key Findings Carbon Allocation Details
    ¹³CO₂ Pulse Labeling Switchgrass (Panicum virgatum) Rapid incorporation of plant-derived carbon into rhizosphere microbial biomass. Maximum ¹³C incorporation into microbial biomass occurred within 24 hours. After 1 day, 6% of excess ¹³C was in the soil; this increased to 17% by day 20. agriculturejournals.cz
    ¹⁴C Continuous Labeling Wheat Elevated CO₂ increased carbon flow to the rhizosphere. Plants under elevated CO₂ produced 74% more rhizosphere-respired carbon but only 17% more root biomass compared to ambient conditions. ucsc.edu
    ¹³CO₂ Atmosphere Avena fatua (Wild Oat) Identified specific bacteria, fungi, and microeukaryotic bacterivores that consumed plant-derived carbon. Demonstrated that bacteriophages are involved in the redistribution of plant-derived carbon through the lysis of bacterial cells. nih.gov

    Emerging Frontiers and Future Perspectives in Sucrose 13c6 Glu Research

    Integration with Multi-Omics Data for Systems-Level Understanding

    The use of stable isotope tracers like Sucrose-13C6-glu is a powerful technique for tracking the fate of molecules in metabolic pathways. bitesizebio.com Integrating data from these tracing experiments with other "omics" disciplines—such as metabolomics, transcriptomics, and proteomics—provides a more holistic, systems-level view of cellular and organismal function. frontiersin.orgufz.de This multi-omics approach allows researchers to move beyond static snapshots and gain a dynamic understanding of how metabolic fluxes are regulated and connected to gene expression and protein activity. plos.org

    Metabolomics, Transcriptomics, and Proteomics Integration with Flux Data

    The integration of flux data from this compound with other omics data is crucial for a comprehensive understanding of metabolic regulation. plos.org By combining these datasets, researchers can build more accurate models of metabolic networks. frontiersin.org

    Here's how each "omic" layer contributes:

    Transcriptomics provides a snapshot of gene expression, indicating which metabolic enzymes are being produced.

    Proteomics quantifies the actual proteins present, offering a more direct measure of the enzymatic machinery available for metabolic reactions.

    Metabolomics measures the concentrations of various metabolites, revealing the downstream effects of enzymatic activity.

    Flux data from this compound tracing shows the actual rate of metabolic reactions, providing a dynamic view of the system.

    This integrated approach helps to identify regulatory an control points within metabolic pathways. For example, a study on Drosophila using 13C-glucose tracing alongside other omics data identified glyceraldehyde 3-phosphate dehydrogenase (GAPDH) as a rate-limiting enzyme under a high-sugar diet. nih.gov Similarly, research on developing seeds of Brassica napus integrated 13C-metabolic flux analysis (MFA) with a constraint-based metabolic model to understand the flow of carbon from sucrose (B13894) and glucose into storage products like oil and protein. frontiersin.org

    By combining these different data types, researchers can create more robust and predictive models of metabolism. ufz.de These models are essential for understanding how organisms respond to genetic and environmental changes.

    Predictive Modeling of Cellular and Organismal Metabolic Phenotypes

    A primary goal of integrating multi-omics data with flux analysis is to develop predictive models of metabolic phenotypes. frontiersin.org These models aim to simulate how cells and entire organisms will behave under different conditions. embopress.org

    Constraint-based modeling, such as Flux Balance Analysis (FBA), is a common approach. biorxiv.org These models use the known stoichiometry of metabolic reactions to predict flux distributions that optimize a specific biological objective, such as growth. embopress.org By incorporating experimental data from transcriptomics, proteomics, and metabolomics, the predictive accuracy of these models can be significantly improved. biorxiv.org

    For instance, in plant science, researchers have used these models to predict how changes in gene expression will affect crop yields or stress resistance. biorxiv.org A study on Arabidopsis thaliana demonstrated that integrating relative gene expression data into an FBA model dramatically improved the accuracy of flux predictions compared to standard FBA approaches. biorxiv.org Another example is the use of enzyme-constrained models, which incorporate kinetic and enzymatic data to better predict growth rates on different carbon sources, such as sucrose. embopress.org

    These predictive models are not only valuable for basic research but also have practical applications in metabolic engineering and biotechnology. By simulating the effects of genetic modifications, researchers can identify promising targets for improving the production of valuable compounds or enhancing desirable traits in organisms.

    Advancements in High-Resolution Isotopic Imaging and Non-Invasive Tracing

    Recent technological advancements have significantly enhanced the ability to visualize and trace the journey of isotopically labeled compounds like this compound within living systems. These methods provide unprecedented spatial and temporal resolution, offering a dynamic view of metabolic processes without the need for destructive sampling. frontiersin.org

    High-resolution imaging of stable isotopes at the subcellular level has been made possible by techniques like NanoSIMS (Nanoscale Secondary Ion Mass Spectrometry). nih.govnih.gov NanoSIMS can image the distribution of stable isotope labels with a spatial resolution of up to 50 nm. nih.gov This allows researchers to pinpoint the location of 13C from this compound within specific organelles, providing deep insights into cellular metabolism. nih.gov For example, it can be used to study glutamine metabolism in cancer cells or lipoprotein interactions in various tissues. nih.gov

    For non-invasive, real-time tracing in whole organisms, particularly plants, several methods are employed:

    Positron Emission Tomography (PET) using short-lived radioisotopes like 11C allows for the visualization of photosynthate translocation in real-time. frontiersin.org While not using the stable isotope 13C, it provides complementary dynamic data on sugar transport. frontiersin.orgresearchgate.net

    Nuclear Magnetic Resonance (NMR) imaging , specifically 13C/1H NMR, enables the non-invasive imaging and monitoring of 13C-sucrose allocation within tissues, such as a living seed. researchgate.net This technique can visualize the main stream of sucrose and determine its velocity at a sub-millimeter resolution. researchgate.net

    The 13C-Sucrose Breath Test (SBT) is a non-invasive method used to assess intestinal function in both humans and animals. ontosight.ainih.gov After ingesting 13C-labeled sucrose, the rate of 13CO2 expiration in the breath is measured, which reflects the activity of the intestinal enzyme sucrase. ontosight.ainih.gov

    These advanced techniques are transforming our understanding of metabolism by allowing direct observation of dynamic processes in vivo, from the subcellular to the whole-organism level.

    Novel Applications in Ecological and Environmental Studies

    The application of stable isotope tracers, including this compound, is expanding into ecology and environmental science, providing powerful tools to track carbon flow through complex ecosystems and understand how they respond to environmental changes. nih.gov

    Ecosystem Carbon Cycling and Plant-Soil-Microbe Interactions

    Understanding the intricate web of interactions between plants, soil, and microorganisms is fundamental to comprehending ecosystem carbon cycling. nih.gov Plants fix atmospheric carbon through photosynthesis and release a portion of it into the soil through their roots in the form of sugars and other compounds. jic.ac.uk This process, known as rhizodeposition, provides a crucial energy source for soil microbes. mdpi.comiiasa.ac.at

    This compound and other 13C-labeled compounds are used to trace this flow of carbon from the plant to the microbial community. mpg.de By labeling plants with 13CO2 and tracing the 13C into soil organic matter and microbial biomass, scientists can quantify the amount of recently assimilated carbon that is transferred belowground. mpg.demdpi.com This helps to elucidate the roles of different microbial groups in decomposing organic matter and stabilizing carbon in the soil. nih.gov

    Key research findings include:

    Beneficial microbes, such as mycorrhizal fungi and nitrogen-fixing bacteria, receive carbon compounds like sucrose and glucose from the host plant in exchange for essential nutrients like phosphorus and nitrogen. mdpi.com

    The composition of sugars and other compounds released by plant roots can selectively recruit specific microbes, shaping the structure of the rhizosphere microbiome. jic.ac.uk

    The data table below summarizes the key players and exchanges in plant-microbe interactions, which can be traced using isotopic labeling.

    Interacting PartnersCarbon Source from PlantNutrient/Benefit to PlantKey Microbial Players
    Legume - RhizobiaSucrose, glucose, organic acidsAmmonium (NH₄⁺)Rhizobium, Bradyrhizobium
    Plant - Mycorrhizal FungiGlucose, fructose (B13574), other sugarsPhosphate (B84403) (PO₄³⁻), waterArbuscular Mycorrhizal Fungi (AMF), Ectomycorrhizal Fungi (EMF)

    This table illustrates the symbiotic exchange between plants and key microbial groups, where plant-derived carbon is a central currency. mdpi.com

    Tracing Carbon Allocation in Response to Global Environmental Changes

    Global environmental changes, such as rising atmospheric CO2 concentrations and increased frequency of drought, significantly impact plant physiology and ecosystem carbon cycling. nih.govcopernicus.org Isotope tracing with compounds like this compound is a vital tool for understanding how plants adjust their carbon allocation patterns in response to these stressors. frontiersin.org

    Studies have shown that:

    Elevated CO2 can increase photosynthetic rates, often leading to an accumulation of carbohydrates like sucrose and starch in leaves. oup.com Isotope tracing helps determine where this extra carbon is allocated—whether to growth, storage, or belowground to roots and microbes. oup.comnih.gov

    Drought stress alters carbon dynamics. Plants may allocate more carbon to roots to enhance water uptake or use stored carbohydrates for osmotic adjustment to resist wilting. mpg.deoup.com 13C labeling experiments have revealed that under drought, the allocation of recently assimilated carbon to suckers in banana plants may be reduced. frontiersin.org In grasslands, drought can lead to an increase of 13C tracer in root carbohydrates, suggesting a strategy to maintain root function. mpg.de

    By tracing the path of 13C-labeled sucrose, scientists can quantify shifts in carbon partitioning between different plant organs (leaves, stems, roots) and the transfer to symbiotic partners or the soil. nih.govfrontiersin.org This information is critical for developing more accurate ecosystem models that can predict how terrestrial carbon sinks will respond to future climate scenarios. researchgate.net For example, research on oak seedlings showed that while elevated CO2 boosted carbon assimilation under well-watered conditions, this effect diminished under severe drought. oup.com

    The data table below presents findings from a study on banana plants under drought stress, illustrating how 13C tracing can quantify changes in carbon allocation.

    Condition13C Assimilated by Mother Plant% of Label Allocated to Sucker% of Label Allocated to Corm
    Optimal Watering160 ± 15 mg3.1 ± 0.7%5.8 ± 0.4%
    Drought Stress93 ± 11 mgReduced allocation (qualitative)Increased starch accumulation (interaction effect)

    This table summarizes the results of a 13C labeling experiment on banana plants, showing the quantitative impact of drought on carbon assimilation and allocation. Data adapted from a study on banana carbon dynamics. frontiersin.org

    Methodological Challenges and Opportunities for Enhanced Flux Resolution

    The use of this compound in metabolic flux analysis (MFA), while powerful, is not without its methodological hurdles. Enhancing the resolution of flux maps, particularly in complex biological systems, requires continuous innovation in both analytical measurement and computational modeling. Key challenges include the detection of low-abundance metabolites and the accurate modeling of metabolic activities within distinct subcellular compartments. Addressing these challenges presents significant opportunities for gaining a more precise understanding of metabolic networks.

    Overcoming Analytical Limitations for Low Abundance Metabolites

    A significant challenge in ¹³C-MFA is the accurate detection and measurement of isotopic labeling in low-abundance metabolites, such as sugar phosphates and cofactors. researchgate.net These molecules are often critical nodes in metabolic pathways, but their low intracellular concentrations make them difficult to analyze with conventional methods.

    Gas chromatography-mass spectrometry (GC-MS) has traditionally been a widely used technique for ¹³C-MFA due to its robustness and cost-effectiveness. sci-hub.se However, it has limitations, particularly with low-abundance and non-volatile compounds like phosphorylated metabolites. sci-hub.se The detection of such metabolites is a recognized analytical challenge that can impact the accuracy and precision of flux estimations. researchgate.net

    To overcome these limitations, researchers are increasingly turning to more sensitive analytical platforms:

    Liquid Chromatography-Mass Spectrometry (LC-MS): This technique offers distinct advantages for analyzing a broader range of metabolites, including low-abundance phosphorylated intermediates and cofactors, without the need for chemical derivatization that is often required for GC-MS. sci-hub.secreative-proteomics.com High-resolution LC-MS, in particular, provides a global overview of the cellular fate of precursor metabolites. acs.org

    Tandem Mass Spectrometry (MS/MS): Both GC-MS/MS and LC-MS/MS improve detection sensitivity and resolution, allowing for more accurate quantification of isotopologues in complex biological samples. creative-proteomics.com

    High-Resolution Mass Spectrometry: The development of instruments like orbital ion traps allows for the precise measurement of isotopic labeling in peptides from proteins. acs.org This is particularly beneficial when dealing with low-abundance proteins, as it circumvents the difficulties of obtaining reliable labeling data from protein-hydrolyzed amino acids. acs.org

    The natural scarcity of the ¹³C isotope (approximately 1.1% abundance) inherently dilutes the signal of interest, a problem that is compounded for metabolites present in low concentrations. frontiersin.org While isotopic labeling with compounds like this compound counteracts this, the analytical sensitivity of the chosen detection method remains a critical factor for achieving high-resolution flux analysis.

    Table 1: Comparison of Analytical Techniques for ¹³C-Labeled Metabolite Analysis

    Analytical Technique Strengths Limitations Application in Low-Abundance Metabolite Analysis
    GC-MS Cost-effective, robust, high precision for volatile compounds. sci-hub.se Requires derivatization for non-volatile metabolites; lower sensitivity for some compounds. sci-hub.se Limited for phosphorylated intermediates and cofactors. sci-hub.se
    LC-MS Analyzes a wide range of compounds without derivatization; good for non-volatile and thermally labile molecules. sci-hub.secreative-proteomics.com Can be more expensive; potential for ion suppression effects. sci-hub.se Provides unique access to low-abundance phosphorylated metabolites and cofactors. sci-hub.se
    Tandem MS (MS/MS) Increased sensitivity and specificity; reduces background noise. creative-proteomics.com Increased instrument complexity and cost. Significantly improves detection sensitivity and resolution for complex samples. creative-proteomics.com

    | NMR Spectroscopy | Provides detailed positional isotope information (isotopomers); non-destructive. creative-proteomics.combiorxiv.org | Lower sensitivity compared to MS; requires larger sample amounts. creative-proteomics.comfrontiersin.org | Provides global metabolic information and structural details that are complementary to MS data. creative-proteomics.com |

    Development of More Sophisticated Computational Models for Compartmented Systems

    The metabolic complexity of eukaryotic cells, particularly in plants, arises from the compartmentalization of pathways into organelles such as mitochondria, plastids, and the cytosol. d-nb.infomdpi.com Sucrose metabolism and subsequent pathways like glycolysis are distributed across these compartments, which communicate through specific membrane transporters. mdpi.com This subcellular organization must be accurately represented in computational models to achieve high-resolution flux maps.

    Developing these sophisticated models presents several challenges:

    Model Scope and Complexity: Determining the appropriate scope of the metabolic model is a crucial decision. d-nb.info The model must include all relevant biochemical reactions, their atom transitions, and the transport steps between compartments. sci-hub.sed-nb.info As the model's complexity grows to include more reactions and compartments, the computational challenge of solving the flux distribution increases. researchgate.net

    Data Integration: Models must be capable of integrating multiple datasets to improve flux precision. This includes data from parallel labeling experiments using different isotopic tracers and measurements from various analytical techniques (e.g., combining MS and NMR data). researchgate.netd-nb.info

    Isotopic State: Traditional ¹³C-MFA often assumes the system has reached an isotopic and metabolic steady state, where metabolite concentrations and labeling patterns are constant over time. mdpi.comoup.com Achieving this steady state can require long incubation times, which may not be feasible for all systems. mdpi.com

    To address these challenges, several advanced modeling approaches have been developed:

    Isotopically Nonstationary MFA (INST-MFA): This dynamic approach analyzes the time-course of isotope labeling before a steady state is reached. oup.com INST-MFA can provide enhanced flux resolution and does not require direct measurement of metabolite pool sizes, which can be technically challenging. pnas.org By modeling the dynamic labeling trajectories of metabolic intermediates, INST-MFA can distinguish flux contributions from different pathways with greater accuracy. pnas.orgoup.com

    Flux Balance Analysis (FBA): FBA is a constraint-based modeling approach that predicts steady-state fluxes by optimizing an objective function (e.g., biomass production) within experimentally defined constraints. frontiersin.org While it does not typically use isotope labeling data directly, it serves as a complementary tool to ¹³C-MFA for analyzing large, genome-scale metabolic networks. frontiersin.org

    Standardized Modeling Languages: The development of universal modeling languages, such as FluxML, facilitates the exchange and reuse of ¹³C-MFA models and data. frontiersin.org This standardization is crucial for ensuring reproducibility and enabling more complex, collaborative modeling efforts. frontiersin.org

    The ultimate goal is to create models that accurately reflect the compartmentalized reality of cellular metabolism. For instance, in plant cells, metabolites like pyruvate (B1213749), malate, and citrate (B86180) exist in separate pools in the cytosol and mitochondria, and these must be treated as distinct entities in the model, connected by specific transport reactions. d-nb.info By developing more sophisticated computational frameworks, researchers can better leverage the detailed information provided by tracers like this compound to resolve fluxes within these intricate, compartmented systems. biorxiv.orgd-nb.info

    Table 2: Features of Computational Models for Metabolic Flux Analysis

    Modeling Approach Key Features Primary Challenges Relevance to Compartmented Systems
    Steady-State ¹³C-MFA Assumes isotopic and metabolic steady state; quantifies net and exchange fluxes. oup.comfrontiersin.org Requires long incubation times to reach steady state; may not be suitable for all biological systems. mdpi.com Can model compartmentalization, but requires specific constraints and assumptions about transport fluxes. d-nb.info
    Isotopically Nonstationary MFA (INST-MFA) Analyzes dynamic labeling data over time; does not require steady state or pool size measurements. pnas.orgoup.com Computationally more intensive than steady-state MFA; requires time-course sampling. oup.com Highly suitable for resolving fluxes in complex, compartmented networks by capturing the dynamic flow of isotopes between pools. pnas.org

    | Flux Balance Analysis (FBA) | Constraint-based modeling of genome-scale networks; predicts flux distributions by optimizing an objective function. frontiersin.org | Does not use isotope labeling data directly; predictions depend heavily on the chosen objective function and constraints. frontiersin.org | Provides a systems-level view of metabolic capabilities and can complement MFA by defining the possible solution space for fluxes. frontiersin.org |

    Table of Mentioned Compounds

    Compound Name
    This compound
    Pyruvate
    Malate
    Citrate
    Glucose
    Fructose
    Acetyl-CoA

    Q & A

    Q. What is the primary application of Sucrose-13C6^{13}\text{C}_613C6​-glu in metabolic studies?

    Sucrose-13C6^{13}\text{C}_6-glu is a stable isotope-labeled compound used to trace glucose metabolism pathways in biological systems. The 13C^{13}\text{C}-labeling allows precise tracking of glucose uptake, glycolysis, and gluconeogenesis via techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR). Researchers should design experiments with controlled isotopic enrichment (e.g., ≥99 atom % 13C^{13}\text{C}) to minimize natural isotope interference .

    Q. How can researchers validate the synthesis and purity of Sucrose-13C6^{13}\text{C}_613C6​-glu?

    Synthesis validation requires isotopic purity checks using 13C^{13}\text{C}-NMR to confirm labeling positions and liquid chromatography-MS (LC-MS) to assess chemical purity. For endotoxin-sensitive studies (e.g., cell culture), select batches explicitly tested for endotoxin levels to avoid confounding biological responses .

    Q. What analytical methods are recommended for quantifying 13C^{13}\text{C}13C-glucose in complex matrices?

    Couple LC-MS with isotope ratio mass spectrometry (IRMS) for high sensitivity. Ensure calibration curves account for matrix effects (e.g., plasma or cell lysates). Validate methods using internal standards like 2H^{2}\text{H}-glucose to correct for ion suppression/enhancement .

    Advanced Research Questions

    Q. How to design experiments to optimize isotopic tracer dilution in dynamic metabolic flux analysis (MFA)?

    • Experimental variables : Cell culture medium composition, tracer concentration (e.g., 10–20% 13C^{13}\text{C}-enriched sucrose), and exposure time.
    • Controls : Use unlabeled sucrose controls to baseline natural isotope abundance.
    • Data normalization : Apply kinetic modeling (e.g., isotopomer spectral analysis) to correct for dilution effects in proliferating cells .

    Q. How to resolve contradictions in 13C^{13}\text{C}-tracer data across replicate studies?

    • Methodological audit : Verify protocols for tracer preparation (e.g., hydrolysis efficiency of sucrose to glucose/fructose) and storage conditions (e.g., 80C-80^\circ\text{C} to prevent degradation).
    • Statistical checks : Use multivariate regression to identify confounding variables (e.g., cell line heterogeneity or instrument drift) .

    Q. What are the best practices for integrating Sucrose-13C6^{13}\text{C}_6-glu with other isotopic tracers (e.g., 15N^{15}\text{N}-amino acids) in multi-omics studies?

    • Analytical separation : Employ high-resolution MS to distinguish 13C^{13}\text{C}- and 15N^{15}\text{N}-labeled ions.
    • Experimental timing : Stagger tracer introduction to capture sequential metabolic events.
    • Data integration : Use platforms like MetaboAnalyst to map cross-tracer flux correlations .

    Q. How to address low 13C^{13}\text{C}-enrichment signals in longitudinal in vivo studies?

    • Dosing strategy : Use bolus injections followed by continuous infusion to maintain steady-state isotopic enrichment.
    • Sample processing : Rapid freeze-clamping of tissues to halt enzymatic activity and preserve isotopomer distribution .

    Methodological and Ethical Considerations

    Q. What criteria ensure ethical and reproducible use of Sucrose-13C6^{13}\text{C}_613C6​-glu in animal studies?

    Align with FINER (Feasible, Interesting, Novel, Ethical, Relevant) criteria:

    • Feasibility : Pilot studies to determine non-toxic tracer doses.
    • Ethical compliance : Adhere to institutional guidelines for isotope disposal and animal welfare .

    Q. How to mitigate artifacts in 13C^{13}\text{C}-NMR data caused by scalar coupling or relaxation effects?

    • Pulse sequences : Use distortionless enhancement by polarization transfer (DEPT) to suppress background noise.
    • Spectral processing : Apply Lorentzian-to-Gaussian transformation for peak resolution .

    Data Reporting Standards

    Q. What metadata should accompany publications using Sucrose-13C6^{13}\text{C}_613C6​-glu?

    Include:

    • Isotopic purity (atom % 13C^{13}\text{C}) and batch-specific certifications.
    • Analytical parameters (e.g., MS resolution, NMR acquisition time).
    • Raw isotopomer distributions in supplementary materials .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.